Cpp-115
Description
Properties
CAS No. |
760947-97-5 |
|---|---|
Molecular Formula |
C7H10ClF2NO2 |
Molecular Weight |
213.61 g/mol |
IUPAC Name |
cis-(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)4-1-3(7(11)12)2-5(4)10;/h3,5H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1 |
InChI Key |
PGVAKHBXGXBOSB-WINKWTMZSA-N |
Isomeric SMILES |
C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O.Cl |
Canonical SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cpp-115
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cpp-115, or (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid, is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[1] GABA-AT is the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. By inhibiting GABA-AT, this compound elevates brain GABA levels, a therapeutic strategy for various neurological disorders, including epilepsy and addiction.[2] Initially designed to act via a Michael addition pathway, extensive research has revealed a novel and unexpected mechanism of action. This compound undergoes enzyme-catalyzed hydrolysis, leading to a conformational change in GABA-AT and the formation of a tightly-bound, noncovalent complex.[2][1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing the underlying molecular interactions, summarizing key quantitative data, and providing detailed experimental protocols for the characterization of this compound.
Core Mechanism of Action
This compound's primary pharmacological target is the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA-AT. The inactivation of GABA-AT by this compound is a time-dependent process that, contrary to its initial design, does not proceed via a covalent Michael addition. Instead, it follows a unique multi-step mechanism:
-
Enzyme-Catalyzed Hydrolysis: this compound enters the active site of GABA-AT and undergoes hydrolysis of its difluoromethylene group, a reaction catalyzed by the enzyme itself. This process results in the formation of a carboxylic acid moiety on the this compound metabolite and the release of two fluoride ions.[2]
-
Metabolite Formation and Coenzyme Conversion: The hydrolysis of this compound leads to the formation of 4-aminocyclopentane-1,3-dicarboxylic acid and the conversion of the PLP coenzyme to pyridoxamine 5'-phosphate (PMP).[2]
-
Conformational Change and Noncovalent Inhibition: The formation of an aldimine between the this compound metabolite and PMP induces a critical conformational change in the GABA-AT enzyme. This change disrupts a key electrostatic interaction between the amino acid residues Glutamate-270 (Glu270) and Arginine-445 (Arg445) in the active site. A new, strong electrostatic interaction is then formed between the newly created carboxylate group on the this compound metabolite and Arg445. This results in a tightly bound, noncovalent complex, effectively inactivating the enzyme.
This novel mechanism, where a mechanism-based inactivator leads to a conformational change and tight, noncovalent binding, represents a new paradigm in enzyme inhibition.
Signaling Pathway of GABA Metabolism and this compound Inhibition
Caption: this compound inhibits GABA-AT, preventing GABA degradation.
Quantitative Data
The potency and efficacy of this compound have been quantified in both preclinical and clinical studies.
Table 1: In Vitro Enzyme Inhibition Data
| Parameter | This compound | Vigabatrin | Reference |
| Target | GABA-AT | GABA-AT | - |
| KI | 9.7 µM | 850 µM | [1] |
| kinact | 0.50 min-1 | 0.24 min-1 | [1] |
| kinact/KI | 52,000 M-1min-1 | 280 M-1min-1 | [1] |
| Potency vs. Vigabatrin | 187x greater | - | [2][1] |
| Partition Ratio | ~2000 | - | [2] |
Table 2: Preclinical Data (Rat Models)
| Indication | Model | This compound Dose | Effect | Reference |
| Infantile Spasms | Multiple-hit rat model | 0.1-1 mg/kg/day | Reduced spasms | |
| Cocaine Addiction | Cocaine-induced dopamine increase | 1 mg/kg | Greater inhibition of dopamine increase than 300 mg/kg vigabatrin |
Table 3: Clinical Data (Phase I)
| Parameter | This compound | Placebo | Reference |
| Brain GABA Levels | 52-141% increase from baseline | No significant change |
Experimental Protocols
GABA-AT Activity Assay (Spectrophotometric)
This protocol describes a coupled-enzyme assay to determine the activity of GABA-AT by monitoring the production of NADPH.
Materials:
-
Purified GABA-AT enzyme
-
GABA solution
-
α-Ketoglutarate (α-KG) solution
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) solution
-
Succinic semialdehyde dehydrogenase (SSDH)
-
Potassium pyrophosphate buffer (pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional)
Procedure:
-
Prepare the Assay Mixture: In a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5), prepare an assay mixture containing:
-
GABA (final concentration, e.g., 10 mM)
-
α-KG (final concentration, e.g., 2 mM)
-
NADP⁺ (final concentration, e.g., 1 mM)
-
A saturating amount of SSDH
-
-
Enzyme Addition: Add a known amount of purified GABA-AT to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C). The rate of increase in absorbance is directly proportional to the rate of NADPH production, and thus to the GABA-AT activity.
-
Inhibitor Studies: To determine the inhibitory activity of this compound, pre-incubate the GABA-AT enzyme with various concentrations of this compound for different time intervals before adding the assay mixture. The percentage of remaining activity is then calculated relative to a control without the inhibitor.
Experimental Workflow for GABA-AT Activity Assay
References
- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of γ-aminobutyric acid aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cpp-115: A Potent Inactivator of GABA Aminotransferase for Neurological Disorders and Addiction
(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (Cpp-115) is a novel, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the main inhibitory neurotransmitter, GABA, in the central nervous system.[1][2][3] Developed as a more potent and potentially safer alternative to vigabatrin, this compound has demonstrated significant promise in preclinical and early clinical studies for the treatment of conditions linked to GABAergic dysfunction, including epilepsy, infantile spasms, and substance addiction.[2][4][5]
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound was initially designed to inactivate GABA-AT through a Michael addition mechanism. However, detailed mechanistic studies revealed a novel and unexpected pathway.[3][6] Instead of covalent modification via Michael addition, this compound undergoes an enzyme-catalyzed hydrolysis of its difluoromethylene group into a carboxylic acid.[6][7] This transformation, along with the conversion of the enzyme's pyridoxal 5'-phosphate (PLP) cofactor to pyridoxamine 5'-phosphate (PMP), leads to the formation of a metabolite, 4-aminocyclopentane-1,3-dicarboxylic acid, as an aldimine with PMP.[3][6]
This newly formed metabolite induces a significant conformational change in the enzyme. Specifically, it disrupts a critical salt bridge between the amino acid residues Glu270 and Arg445 in the active site.[2][3][6] A new electrostatic interaction then forms between the newly generated carboxylate group of the metabolite and Arg445.[3][6] This results in a very tightly, but noncovalently, bound complex, effectively inactivating the enzyme.[3][6] The partition ratio for this inactivation is approximately 2000, meaning about 2000 molecules of this compound are processed for each stable inactivation event.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound to vigabatrin, the only other FDA-approved GABA-AT inactivator.
Table 1: In Vitro Efficacy and Kinetic Parameters
| Parameter | This compound | Vigabatrin | Fold Difference | Reference(s) |
| KI | 31 µM | 3,200 - 10,000 µM | ~103-322x lower | [1] |
| kinact/KI | 52 mM⁻¹·min⁻¹ | 0.28 mM⁻¹·min⁻¹ | 187x greater | [1][8] |
KI: Inactivation constant; kinact/KI: Efficiency of inactivation. Data obtained under suboptimal pH and temperature conditions as the reaction is too rapid to measure at optimal conditions.[1]
Table 2: In Vivo Efficacy in Animal Models
| Application | This compound Dose | Vigabatrin Dose | Fold Difference | Reference(s) |
| Inhibition of Cocaine-Induced Dopamine Increase | 0.5 mg/kg | 300 mg/kg | 600x lower | [1][9] |
| Blockade of Cocaine-Induced Conditioned Place Preference | 1 mg/kg | 300 mg/kg | 300x lower | [1] |
| Suppression of Infantile Spasms (Rat Model) | 0.1–1 mg/kg/day | >100 mg/kg/day | >100x lower | [2] |
Table 3: Pharmacokinetic Profile
| Species | Oral Absorption Rate | Bioavailability | Elimination Half-Life (T1/2) | Reference(s) |
| Rat | 1.7 h⁻¹ | 79% | 1.0 h | [1] |
| Beagle Dog | 2.3 h⁻¹ | >100% | 2.3 h | [1] |
This compound is noted to be rapidly and completely orally absorbed and is eliminated without being metabolized.[1][10]
Table 4: Phase 1 Clinical Trial Results in Healthy Volunteers
| Brain Region | Maximum GABA Increase (vs. Baseline) | Reference(s) |
| Parietal-Occipital Cortex (POC) | ~150% to >200% | |
| Supplementary Motor Area (SMA) | ~150% to >200% |
Brain GABA levels were measured by magnetic resonance spectroscopy (MRS) as a surrogate marker for potential efficacy.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABAergic signaling pathway and a typical workflow for evaluating GABA-AT inactivators like this compound.
Caption: GABAergic synapse showing this compound blocking GABA degradation.
Caption: Evaluation workflow for this compound from lab to clinic.
Mechanism of Inactivation
The diagram below outlines the unique mechanism of GABA-AT inactivation by this compound.
Caption: Proposed mechanism of GABA-AT inactivation by this compound.
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used in the evaluation of this compound.
GABA-AT Activity Assay
This assay measures the enzymatic activity of GABA-AT and is crucial for determining the potency of inhibitors.
-
Principle: A coupled-enzyme assay is used. GABA-AT converts GABA and α-ketoglutarate (α-KG) to succinic semialdehyde (SSA) and glutamate. A second enzyme, succinic semialdehyde dehydrogenase (SSDH), then oxidizes SSA to succinate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to GABA-AT activity.[6]
-
Reagents:
-
Procedure:
-
The assay solution is prepared containing GABA, NADP⁺, α-KG, β-mercaptoethanol, and an excess of SSDH in the buffer.[6]
-
The reaction is initiated by adding a known amount of GABA-AT enzyme.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer or microplate reader.[2]
-
For inhibition studies, the enzyme is pre-incubated with various concentrations of this compound before adding the substrates to determine parameters like KI and kinact.[6]
-
Inactivation of GABA-AT by this compound and Dialysis
This experiment determines the nature (reversible vs. irreversible) of the enzyme inactivation.
-
Principle: The enzyme is incubated with the inactivator. If the inhibition is irreversible (or very tightly bound), the enzyme activity will not be recovered even after removing the free inactivator by dialysis.
-
Procedure:
-
GABA-AT is incubated with varying equivalents of this compound (e.g., 0 to 2000 equivalents) in a pyrophosphate buffer at 25°C for a set period (e.g., 3 to 24 hours).[6]
-
Following incubation, the mixture is placed in a dialysis cassette and dialyzed extensively against a buffer containing α-ketoglutarate and PLP to facilitate the removal of unbound this compound and any loosely bound metabolites.[2]
-
Aliquots are taken from the dialysis bag at various time points, and the remaining GABA-AT activity is measured using the activity assay described above.[2]
-
The lack of significant activity recovery confirms the irreversible or pseudo-irreversible nature of the inactivation.[2][6]
-
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure the effect of this compound on neurotransmitter levels in the brains of freely moving animals, particularly its ability to block cocaine-induced dopamine surges.[1]
-
Principle: A microdialysis probe is surgically implanted into a specific brain region, such as the nucleus accumbens. The probe is perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space, including dopamine, diffuse across the probe's semipermeable membrane into the perfusate, which is then collected and analyzed.
-
Procedure:
-
Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens.
-
After a recovery period, a microdialysis probe is inserted, and the animal is placed in a test chamber where it can move freely.
-
The probe is perfused, and baseline dialysate samples are collected.
-
This compound or a vehicle is administered (e.g., by intraperitoneal injection).
-
After a set time (e.g., 60 minutes), cocaine is administered to induce a dopamine surge.[1]
-
Dialysate samples continue to be collected at regular intervals.
-
The concentration of dopamine in the samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Conditioned Place Preference (CPP)
CPP is a behavioral model used to assess the rewarding or aversive properties of drugs and the ability of other compounds to block those effects.[1]
-
Principle: The model relies on classical conditioning. An animal learns to associate a specific environment with the rewarding effects of a drug like cocaine. If a treatment (like this compound) blocks the rewarding effect, the animal will not develop a preference for the drug-paired environment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore a two-chamber apparatus, and the time spent in each distinct chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives an injection of cocaine and is confined to one chamber. On alternate days, it receives a saline injection and is confined to the other chamber.
-
Treatment: To test the blockade of reward, animals are pre-treated with this compound before the cocaine injection during the conditioning phase.
-
Post-conditioning (Test): The animal is again placed in the apparatus in a drug-free state, with free access to both chambers. The time spent in each chamber is recorded. A significant increase in time spent in the cocaine-paired chamber indicates a conditioned preference, which this compound is expected to block.[1]
-
Conclusion
This compound stands out as a highly efficient inactivator of GABA-AT, demonstrating significantly greater potency than vigabatrin in both in vitro and in vivo models.[1][2] Its novel mechanism of action, favorable pharmacokinetic profile, and strong preclinical data in models of addiction and epilepsy underscore its potential as a next-generation therapeutic agent.[1][5][6] The reduced risk of off-target effects and potential for lower clinical doses may offer a significant safety advantage, particularly concerning the visual field defects associated with vigabatrin.[1] Ongoing and future clinical evaluations will be critical in fully defining the therapeutic role of this compound in treating a range of neurological and psychiatric disorders.
References
- 1. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic Acid and its Analogs
This technical guide provides a comprehensive overview of (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Nomenclature
(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, also known as CPP-115, is a key compound in the study of GABA-AT inactivation.[1][2][3] It is crucial to distinguish this compound from a closely related and more potent analog, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329).[1][4][5] While this compound has a saturated cyclopentane ring, OV329 possesses a double bond within the ring, contributing to its enhanced activity.
Figure 1: Chemical Structures
Comparison of the chemical structures of this compound and OV329.
Mechanism of Action: Inactivation of GABA-AT
Both this compound and OV329 are mechanism-based inactivators of GABA-AT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][6][7] By inhibiting GABA-AT, these compounds increase GABA levels in the brain, which has therapeutic applications in treating conditions like epilepsy and addiction.[2][4][6]
The inactivation process involves the compound binding to the active site of GABA-AT, followed by a series of enzymatic transformations that lead to the formation of a highly reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation.[8]
Signaling Pathway of GABA-AT Inactivation
The inactivation of GABA-AT by these compounds follows a multi-step process initiated by the formation of a Schiff base with the PLP cofactor.
Generalized pathway for GABA-AT inactivation.
Synthesis of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329)
An improved synthesis for OV329 has been developed, reducing the number of steps and increasing the overall yield compared to previous methods.[1][4][5] The synthesis starts from the readily available Vince lactam.
Synthetic Workflow
The following diagram outlines the key stages in the synthesis of OV329.
Key stages in the synthesis of OV329.
Quantitative Data
The following tables summarize key quantitative data for this compound and OV329, highlighting their potency and efficacy.
Table 1: Inactivation Efficiency of GABA-AT Inactivators
| Compound | kinact (min-1) | KI (μM) | kinact/KI (M-1s-1) | Reference |
| Vigabatrin | 0.15 | 180 | 13.9 | [3] |
| This compound | 0.28 | 1.8 | 2590 | [3] |
| OV329 | 0.35 | 0.11 | 52,900 | [6] |
Table 2: Pharmacokinetic Properties of OV329
| Parameter | Value | Units | Reference |
| Oral Bioavailability | >95 | % | [6] |
| Cmax (10 mg/kg) | 2.5 | μg/mL | [6] |
| Tmax | 0.5 | hours | [6] |
| Half-life (t1/2) | 1.5 | hours | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.
GABA-AT Inactivation Assay
The inactivation of GABA-AT is typically measured using a spectrophotometric assay that monitors the production of succinic semialdehyde.
-
Enzyme Preparation : Recombinant human GABA-AT is expressed and purified.
-
Assay Buffer : The assay is performed in a buffer containing potassium pyrophosphate, PLP, and a reducing agent.
-
Reaction Mixture : The enzyme is pre-incubated with varying concentrations of the inactivator for different time intervals.
-
Substrate Addition : The enzymatic reaction is initiated by the addition of GABA and α-ketoglutarate.
-
Data Acquisition : The rate of NADPH formation, coupled to the oxidation of succinic semialdehyde, is monitored at 340 nm.
-
Data Analysis : The inactivation rate constants (kinact) and inhibition constants (KI) are determined by fitting the data to the appropriate kinetic models.
Synthesis of Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylene)cyclopent-1-ene-1-carboxylate (Intermediate 9)[9]
-
Starting Material : (1R,4R,7R)-7-Bromo-6-(difluoromethylene)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-one (Intermediate 8).
-
Reaction Conditions : Intermediate 8 is treated with potassium carbonate in methanol.
-
Reaction Progress : The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography.
-
Workup : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification : The crude product is purified by column chromatography to yield the desired intermediate.
In Vivo Microdialysis
In vivo microdialysis is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
-
Animal Preparation : A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens) of a rat.
-
Microdialysis Probe : A microdialysis probe is inserted into the guide cannula, and the animal is allowed to recover.
-
Perfusion : The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection : Dialysate samples are collected at regular intervals before and after drug administration.
-
Neurotransmitter Analysis : The concentration of dopamine and other neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection.
Therapeutic Potential and Future Directions
(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound) and its more potent analog OV329 have demonstrated significant therapeutic potential for the treatment of epilepsy and addiction.[1][2][6] this compound has successfully completed a Phase I safety clinical trial.[1][3] The high potency and favorable pharmacokinetic profile of OV329 make it a promising candidate for further clinical development.[4][6]
Future research will likely focus on:
-
Conducting further clinical trials to evaluate the efficacy and safety of these compounds in human patients.
-
Investigating the potential of these inactivators for treating other neurological disorders characterized by GABAergic dysfunction.
-
Designing and synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties.
The continued exploration of these potent GABA-AT inactivators holds promise for the development of novel and effective treatments for a range of debilitating neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Research Findings of Cpp-115
This document provides a comprehensive overview of the preclinical research findings for this compound, a next-generation GABA aminotransferase (GABA-AT) inhibitor. The information presented herein is intended for an audience with a technical background in pharmacology, neuroscience, and drug development.
Introduction
This compound, chemically known as (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, is a novel, potent, and selective inactivator of GABA-AT.[1][2] It was designed as a next-generation analogue to vigabatrin, a current therapeutic for infantile spasms and refractory complex partial seizures.[1][3] The primary therapeutic rationale for the development of this compound is to offer a more potent and safer alternative to vigabatrin, with a particular focus on mitigating the risk of visual field defects associated with long-term vigabatrin use.[2][4] Preclinical data have demonstrated that this compound possesses a superior efficacy and safety profile compared to vigabatrin in various models.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of GABA-AT, the enzyme responsible for the degradation of the main inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4][5] By inhibiting GABA-AT, this compound leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This enhanced GABAergic tone is believed to be the basis for its anticonvulsant and other neurological effects.[4]
Interestingly, while this compound was initially designed to inactivate GABA-AT via a Michael addition, further studies revealed a novel mechanism.[6] this compound is enzymatically converted into a metabolite that induces a conformational change in the GABA-AT enzyme, leading to the formation of a tightly bound, non-covalent complex.[5][6] This unique mechanism of inactivation contributes to its high potency and specificity.
In Vitro Potency
Preclinical in vitro studies have established the high potency of this compound as a GABA-AT inactivator.
Experimental Protocol: In Vitro GABA-AT Inhibition Assay
A representative protocol for determining the in vitro potency of this compound involves the following steps:
-
Enzyme Source: Recombinant human GABA-AT is used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of GABA and the co-substrate α-ketoglutarate.
-
Detection: The reaction product, succinic semialdehyde or glutamate, is quantified using a colorimetric or fluorometric method.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the GABA-AT activity (IC50) is determined by fitting the data to a dose-response curve. The inactivation constant (KI) and the rate of inactivation (kinact) are also determined from time-dependent inhibition studies.
Quantitative Data: In Vitro Potency of this compound
| Parameter | This compound | Vigabatrin | Reference |
| Potency vs. Vigabatrin | ≥187 times more potent | - | [6][7] |
| KI | 31 µM | 3.2 mM | [8] |
In Vivo Efficacy in a Model of Infantile Spasms
The efficacy of this compound has been demonstrated in a multiple-hit rat model of infantile spasms.
Experimental Protocol: In Vivo Efficacy Study
The experimental workflow for the in vivo efficacy study is as follows:
-
Model Induction: Infantile spasms are induced in neonatal rats using a combination of stressors.
-
Treatment Groups: Animals are randomized into several groups: vehicle control, and different doses of this compound (e.g., 0.1, 1, and 5 mg/kg/day).
-
Drug Administration: this compound or vehicle is administered daily via intraperitoneal injection for a specified duration.
-
Monitoring: The frequency and duration of spasms are monitored and recorded using video-electroencephalography (video-EEG).
-
Data Analysis: The effect of this compound on spasm frequency and other relevant parameters is statistically compared between the treatment and control groups.
Quantitative Data: In Vivo Efficacy in a Rat Model of Infantile Spasms
| Dose (mg/kg/day) | Effect on Spasms | Mortality | Reference |
| 0.1 | Reduced spasms | Not significantly increased | [9][10] |
| 1 | Reduced spasms | Not significantly increased | [9][10] |
| 5 | Reduced spasms earlier (PN5) | Eventually lethal | [9][10] |
Pharmacodynamics: Brain GABA Level Modulation
Studies in healthy human subjects have confirmed the target engagement of this compound in the brain.
Experimental Protocol: Magnetic Resonance Spectroscopy (MRS) for Brain GABA Measurement
A representative protocol for measuring brain GABA levels using MRS is as follows:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.
-
Baseline Measurement: A baseline measurement of brain GABA+ (a composite measure of GABA, homocarnosine, and macromolecules) is obtained using MRS before drug administration.
-
Drug Administration: Subjects receive a daily oral dose of this compound or placebo for a specified period.
-
Follow-up Measurements: MRS scans are repeated at various time points during and after the treatment period to measure changes in brain GABA+ levels.
-
Data Analysis: The percentage change in brain GABA+ concentration from baseline is calculated and compared between the this compound and placebo groups.
Quantitative Data: Effect of this compound on Brain GABA+ Levels in Humans
| Treatment | Change in Brain GABA+ Concentration | Duration of Effect | Reference |
| This compound | 52% to 141% increase from baseline | Returned to baseline after drug clearance | [1] |
| Placebo | No significant change | N/A | [1] |
Preclinical Safety and Tolerability
A key advantage of this compound is its improved safety profile compared to vigabatrin, particularly concerning retinal toxicity.
Key Safety Findings
-
Retinal Safety: this compound has a considerably lower retinal toxicity liability compared to vigabatrin.[7]
-
Selectivity: It does not exhibit off-target activities at a wide range of other receptors and ion channels, including GABA receptors, GABA transporters, and the hERG channel.[7][8]
-
Respiratory and Cardiovascular Safety: No adverse effects on respiration or cardiovascular parameters have been observed.[7]
-
Genotoxicity: this compound produces no mutations or chromosomal aberrations.[7]
Quantitative Data: Preclinical Safety
| Safety Parameter | Finding | Reference |
| Retinal Toxicity | Considerably lower liability than vigabatrin | [7] |
| Off-target Activity (Cerep panel of 111 targets) | Inactive | [7] |
| hERG Channel Inhibition | Not statistically significant | [8] |
| Ames Test | Negative | [11] |
Conclusion
The preclinical data for this compound strongly support its development as a next-generation GABA-AT inhibitor. It is significantly more potent than vigabatrin, demonstrates efficacy in an animal model of infantile spasms at much lower doses, and engages its target in the human brain, leading to a substantial increase in GABA levels.[1][7][9] Crucially, this compound exhibits a superior safety profile, with a notably lower risk of the retinal toxicity that limits the use of vigabatrin.[7] These promising preclinical findings have paved the way for its clinical development for the treatment of infantile spasms and other neurological disorders.
References
- 1. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 6. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Precision: A Technical Deep-Dive into the Pharmacodynamics and Pharmacokinetics of Cpp-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpp-115, a novel, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), represents a significant advancement in the potential treatment of neurological disorders such as epilepsy, infantile spasms, and addiction.[1][2] As a successor to vigabatrin, this compound exhibits markedly increased potency and a potentially improved safety profile, making it a subject of intense interest within the scientific community.[1][3] This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of this compound, offering a comprehensive resource for researchers and drug development professionals.
Pharmacodynamics: A Potent and Specific Modulator of the GABAergic System
The primary pharmacodynamic effect of this compound is the potent and specific inactivation of GABA-AT, the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[1][4][5] By inhibiting GABA-AT, this compound leads to a significant elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission.[1][4]
Mechanism of Action and Inactivation Kinetics
Initially designed to operate via a Michael addition pathway, this compound was discovered to inactivate GABA-AT through a novel and unexpected mechanism.[1][5][6] This process involves the enzyme-catalyzed hydrolysis of the difluoromethylene group of this compound. This leads to a conformational change in the enzyme, resulting in the formation of a tightly bound, noncovalent complex.[1][4][6]
The inactivation of GABA-AT by this compound is highly efficient. In vitro studies have demonstrated that this compound is approximately 187 times more potent than vigabatrin.[1][7] This enhanced potency is a key characteristic that allows for significantly lower therapeutic doses.[8]
| Parameter | This compound | Vigabatrin | Reference |
| Potency (in vitro) | ~187x greater than vigabatrin | - | [1][7] |
| Potency (in vivo) | 300-600x greater than vigabatrin | - | [5] |
| KI | 9.7 µM | 850 µM | [7] |
| kinact | 0.50 min-1 | 0.24 min-1 | [7] |
| kinact/KI | 52 mM-1min-1 | 0.28 mM-1min-1 | [7] |
Specificity and Off-Target Effects
This compound demonstrates a high degree of specificity for GABA-AT. Screening against a panel of 111 common pharmacological targets, including GABA receptors and transporters, revealed no significant off-target binding.[8] This high specificity is a critical attribute, minimizing the potential for undesirable side effects.
Effects on Brain GABA Levels
Clinical studies in healthy human volunteers have confirmed the potent pharmacodynamic effect of this compound on brain GABA levels. Administration of this compound resulted in a substantial and dose-dependent increase in brain GABA concentrations, with elevations ranging from 150% to over 200% of baseline levels.[9][10] These findings provide direct evidence of target engagement in the central nervous system.
Pharmacokinetics: Rapid Absorption and Elimination
The pharmacokinetic profile of this compound is characterized by rapid and complete oral absorption, a lack of metabolism, and swift elimination from the body.[5][8] These properties contribute to its favorable drug-like characteristics.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Species | Route | Bioavailability | Half-life (t1/2) | Key Findings | Reference |
| Rat | Oral | 79% | 1 hour | Rapidly and completely absorbed; rapidly eliminated. | |
| Dog | Oral | >100% | 2.3 hours | Rapidly and completely absorbed; rapidly eliminated. | |
| Human | Oral | Not specified | Not specified | Favorable pharmacokinetics, comparable to vigabatrin; rapidly and completely absorbed and rapidly eliminated. | [8] |
While specific quantitative pharmacokinetic parameters in humans have not been publicly disclosed, studies have indicated that this compound exhibits a favorable pharmacokinetic profile that is comparable to that of vigabatrin.[8]
Experimental Protocols
The investigation of this compound's pharmacodynamics and pharmacokinetics has employed a range of sophisticated experimental techniques.
In Vivo Microdialysis in Rodent Models
Objective: To measure extracellular levels of GABA and this compound in specific brain regions of freely moving rodents.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum) of an anesthetized rodent.
-
Probe Insertion: Following a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (typically 0.5-2.0 µL/min).
-
Sample Collection: Extracellular molecules, including GABA and this compound, diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the concentrations of GABA and this compound.
Proton Magnetic Resonance Spectroscopy (¹H-MRS) in Humans
Objective: To non-invasively measure changes in brain GABA concentrations in human subjects following this compound administration.
Methodology:
-
Participant Recruitment: Healthy adult volunteers are recruited for the study.
-
Baseline Imaging: A baseline ¹H-MRS scan is acquired to determine pre-dose brain GABA levels. Scans are typically performed on a 3-Tesla MRI scanner.
-
Drug Administration: Participants receive a single or multiple oral doses of this compound or a placebo.
-
Post-Dose Imaging: ¹H-MRS scans are repeated at various time points following drug administration to measure changes in GABA concentrations in specific brain voxels (e.g., parietal-occipital cortex, supplementary motor area).
-
Data Acquisition and Analysis: A specialized pulse sequence, such as MEGA-PRESS, is used to edit the ¹H spectrum and specifically detect the GABA signal at 3.0 ppm. The acquired spectra are then processed and quantified to determine the concentration of GABA relative to an internal reference (e.g., water or creatine).
Visualizations
GABAergic Signaling Pathway and the Impact of this compound
References
- 1. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Detection of this compound Target Engagement in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Catalyst Pharmaceutical Partners, Inc. Reports Positive Results From Phase I(a) Clinical Study of this compound - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia [mdpi.com]
Cpp-115 for Infantile Spasms Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cpp-115, a novel analogue of vigabatrin, has emerged as a promising therapeutic candidate for the treatment of infantile spasms (IS), a severe epileptic encephalopathy of infancy and early childhood. Preclinical studies have demonstrated its superior potency and improved safety profile compared to vigabatrin. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, comprehensive data from preclinical efficacy and tolerability studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for infantile spasms.
Introduction
Infantile spasms are a devastating form of epilepsy characterized by clusters of brief, convulsive seizures, a specific chaotic brain wave pattern known as hypsarrhythmia, and developmental regression.[1] Current first-line treatments, such as ACTH and vigabatrin, are not always effective and can be associated with significant side effects.[1] Vigabatrin, a GABA-transaminase (GABA-AT) inhibitor, carries a risk of retinal toxicity.[2][3] This has driven the search for safer and more effective therapeutic alternatives.
This compound is a potent, mechanism-based inactivator of GABA-AT, the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4][5] By inhibiting GABA-AT, this compound increases GABA levels in the brain, which is thought to suppress seizure activity.[4][5] Notably, this compound has shown to be approximately 187 times more potent than vigabatrin in inactivating GABA-AT.[4][5]
Mechanism of Action
This compound's primary mechanism of action is the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5] Unlike the expected Michael addition pathway, this compound inactivates GABA-AT through a novel mechanism.[4] The enzyme catalyzes the hydrolysis of the difluoromethylene group of this compound into a carboxylic acid.[4][5] This leads to a conformational change in the enzyme, resulting in a tightly bound, noncovalent complex and subsequent inactivation of the enzyme.[4][5] This inactivation elevates GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission and reducing seizure susceptibility.[4][5]
References
- 1. Infantile Spasms: An Update on Pre-Clinical Models and EEG Mechanisms [mdpi.com]
- 2. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Pharma Announces Publication Of this compound Clinical Efficacy Data For Infantile Spasms In Epilepsy & Behavior Case Reports - BioSpace [biospace.com]
- 4. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A case report on the efficacy of vigabatrin analogue (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound) in a patient with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cpp-115 Experimental Protocol for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpp-115, also known as (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid, is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[1][2] GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] By inhibiting GABA-AT, this compound elevates GABA levels in the brain, a mechanism with therapeutic potential for various neurological and psychiatric disorders.[2] Preclinical studies in rodent models have demonstrated the efficacy of this compound in conditions such as cocaine addiction and infantile spasms, often at doses significantly lower than the first-generation GABA-AT inhibitor, vigabatrin.[3][4]
These application notes provide detailed protocols for the use of this compound in common rodent models, along with key quantitative data to guide experimental design and interpretation.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| K_I (GABA-AT) | 31 µM | Rat Brain Synaptic Membranes | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 79% | Rat | Oral | [3] |
| T_1/2 (half-life) | 1 hour | Rat | Intravenous | [3] |
Table 3: Efficacy of this compound in Rodent Models
| Model | Species | Dose | Outcome | Reference |
| Cocaine Addiction | Rat | 1 mg/kg (i.p.) | Blocked expression of cocaine-induced conditioned place preference | [3] |
| Infantile Spasms | Rat | 0.1-1 mg/kg/day (i.p.) | Reduced spasms | [5] |
Table 4: Toxicology Data for this compound in Rodents
| Study Type | Species | Dose | Observation | Reference |
| Acute Toxicity | Rat | 5 mg/kg/day (i.p.) | Lethal in a multiple-hit model of infantile spasms | [5] |
| Retinal Toxicity | Rat | 20-40 mg/kg | Less reduction in electroretinographic (ERG) responses compared to vigabatrin | [3] |
Note: A formal No-Observed-Adverse-Effect Level (NOAEL) from a dedicated toxicology study in rodents is not publicly available. Researchers should perform their own dose-finding and toxicity assessments. Based on the available data, a starting dose well below 1 mg/kg is recommended for efficacy studies, with careful monitoring for any adverse effects.
Signaling Pathway
Caption: this compound inactivates GABA-AT through a novel mechanism.
Experimental Protocols
Rodent Model of Cocaine Addiction: Conditioned Place Preference (CPP)
This protocol is designed to assess the ability of this compound to block the rewarding effects of cocaine.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Conditioned Place Preference (CPP) apparatus (three-chamber design)
-
Male Sprague-Dawley rats (250-300g)
Experimental Workflow:
Caption: Workflow for the Conditioned Place Preference experiment.
Procedure:
-
Habituation and Pre-Conditioning (Day 1):
-
Handle rats for 5 minutes daily for 3 days prior to the experiment.
-
On Day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>60% of the time) should be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of eight alternating daily sessions.
-
On even-numbered days (2, 4, 6, 8), administer the vehicle (e.g., sterile saline, i.p.) and immediately confine the rat to one of the outer chambers for 30 minutes.
-
On odd-numbered days (3, 5, 7, 9), administer cocaine (e.g., 15 mg/kg, i.p.) and confine the rat to the other outer chamber for 30 minutes.
-
The pairing of cocaine with a specific chamber should be counterbalanced across animals.
-
-
Test Day (Day 10):
-
Administer this compound (1 mg/kg, i.p.) or vehicle 60 minutes before the test.[3]
-
Place the rat in the central compartment and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
A significant increase in time spent in the cocaine-paired chamber in the vehicle-treated group compared to baseline indicates successful conditioning. A reduction in this preference in the this compound-treated group indicates that this compound has blocked the rewarding effect of cocaine.
-
Rodent Model of Infantile Spasms
This protocol is adapted from studies demonstrating the efficacy of this compound in a multiple-hit rat model of infantile spasms.[5]
Materials:
-
This compound
-
Sterile water for injection
-
Pregnant Sprague-Dawley rats
-
Video monitoring equipment
Experimental Workflow:
Caption: Experimental workflow for the infantile spasms model.
Procedure:
-
Model Induction (Postnatal Day 3 - PN3):
-
Induce infantile spasms in rat pups using a validated multiple-hit model. This typically involves intracerebral injections of neurotoxic agents. Refer to specific literature for detailed surgical procedures.[5]
-
-
Treatment (PN4-PN12):
-
Beginning on PN4, administer this compound or vehicle daily via intraperitoneal (i.p.) injection.
-
Dissolve this compound in sterile water.
-
Recommended effective and well-tolerated doses are 0.1 mg/kg/day and 1 mg/kg/day.[5]
-
A dose of 5 mg/kg/day has been reported to be lethal in this model and should be avoided.[5]
-
-
Monitoring and Assessment:
-
From PN4 onwards, conduct daily video monitoring for a set duration (e.g., 2-4 hours) to quantify the number and severity of spasms.
-
Monitor the general health of the pups daily, including body weight, to assess for any adverse effects of the treatment.
-
A significant reduction in the frequency and/or severity of spasms in the this compound-treated groups compared to the vehicle-treated group indicates efficacy.
-
Conclusion
This compound is a promising pharmacological tool for investigating the role of the GABAergic system in various rodent models of neurological and psychiatric disorders. The protocols and data provided herein offer a foundation for researchers to design and execute robust preclinical studies. It is imperative to adhere to ethical guidelines for animal research and to conduct thorough dose-response and safety assessments for each specific experimental paradigm.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Pharmacodynamic Effects of Cpp-115 on Brain GABA Levels Using [¹⁸F]FDG Micro-PET Imaging
Introduction
Cpp-115 is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[1][2] By inhibiting GABA-AT, this compound leads to an increase in brain GABA concentrations, a therapeutic strategy for neurological disorders such as epilepsy and addiction.[1][3] Preclinical studies have shown that this compound is significantly more potent than vigabatrin, a first-generation GABA-AT inhibitor.[1][4] This application note describes a protocol for using micro-positron emission tomography (micro-PET) with the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) to non-invasively monitor the pharmacodynamic effects of this compound by measuring changes in regional brain glucose metabolism in a preclinical rodent model.
Scientific Principle
Increased inhibitory neurotransmission, resulting from elevated GABA levels, is expected to modulate neuronal activity and, consequently, regional cerebral glucose metabolism. [¹⁸F]FDG, a glucose analog, is taken up by active neurons and trapped intracellularly, allowing for the quantitative assessment of metabolic activity via PET imaging.[5][6] By conducting baseline [¹⁸F]FDG PET scans and comparing them to post-treatment scans after this compound administration, researchers can quantitatively assess the in vivo effects of the drug on brain function. This method provides a powerful, non-invasive tool for characterizing the dose-response and time-course of this compound's pharmacodynamic effects, complementing direct measurements of GABA levels.[3][7]
Visualizing the this compound Mechanism of Action
The following diagram illustrates the core mechanism of this compound. By inactivating the GABA-AT enzyme, it prevents the breakdown of GABA, leading to increased GABAergic tone and subsequent modulation of neuronal activity.
References
- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroSPECT and MicroPET Imaging of Small Animals for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Research PET | McConnell Brain Imaging Centre - McGill University [mcgill.ca]
- 7. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cpp-115 Administration in Preclinical Seizure Models
Introduction
Cpp-115 is a novel, potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the metabolic degradation of the inhibitory neurotransmitter GABA.[1][2][3] As a next-generation analog of vigabatrin, this compound has demonstrated significantly greater potency—estimated to be over 100 times more effective in some models—and an improved safety profile, notably a reduced risk of the retinal toxicity associated with vigabatrin.[1][4][5][6] Preclinical studies have highlighted its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, with a primary focus on infantile spasms (IS).[7][8]
These application notes provide detailed protocols for the administration and evaluation of this compound in the multiple-hit rat model of infantile spasms, a well-established preclinical model.[4][9] The information is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to assess the anticonvulsant efficacy and tolerability of this compound.
Mechanism of Action
This compound exerts its anticonvulsant effect by irreversibly inhibiting GABA-AT.[2] This inactivation leads to a significant increase in the concentration of GABA in the brain.[5] As the principal inhibitory neurotransmitter in the central nervous system, elevated GABA levels enhance inhibitory tone at the synapse, thereby counteracting neuronal hyperexcitability and suppressing seizure activity.[1][3]
Experimental Protocols
The following protocols are based on the successful administration of this compound in the multiple-hit rat model of ACTH-refractory symptomatic infantile spasms (DLP model).[4][9]
Multiple-Hit Rat Model of Infantile Spasms
This model induces spontaneous epileptic spasms that mimic key features of human infantile spasms.
Animals:
-
Postnatal day 3 (PN3) male Sprague-Dawley or Wistar rat pups.[9]
Materials:
-
Doxorubicin hydrochloride
-
Lipopolysaccharide (LPS)
-
p-chlorophenylalanine (p-CPA)
-
Sterile saline
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus for pups
Procedure:
-
Day PN3: Anesthetize the rat pups. Using a stereotaxic frame, perform a right intracerebral injection of doxorubicin and lipopolysaccharide.[9]
-
Day PN5: Administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to further lower the seizure threshold.[9]
-
Spasm Onset: Spasms typically begin on PN4 or PN5 and are characterized by a sudden, brief flexion of the head, trunk, and limbs.[9]
This compound Administration and Dosing
This protocol outlines a dose-response study to evaluate efficacy and tolerability.
Materials:
-
This compound (from a verified supplier, e.g., Catalyst Pharmaceutical Partners).[9]
-
Vehicle solution (e.g., sterile saline).
-
1 mL syringes with 27-gauge needles.
Procedure:
-
Preparation of Dosing Solutions: Prepare fresh solutions of this compound in the vehicle at concentrations required for delivering doses of 0.1, 1.0, and 5.0 mg/kg.
-
Baseline Monitoring: On the first day of observed spasms (PN4), record video of the pups for a 3-hour baseline period to count the frequency of spasms.[9]
-
Randomization: After baseline recording, randomly assign pups to treatment groups: Vehicle, this compound (0.1 mg/kg), this compound (1 mg/kg), and this compound (5 mg/kg).
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.[4][6]
-
Dosing Schedule: Continue daily i.p. injections from PN4 through PN12.[4][9]
Monitoring and Endpoint Analysis
A. Efficacy Assessment (Spasm Frequency):
-
Behavioral Monitoring: Following the daily injection, conduct video monitoring for 2-4 hours to score the number of behavioral spasms. Scoring should be performed by an investigator blinded to the treatment groups.[9]
-
Electrographic Monitoring (Optional but Recommended): For a more detailed analysis, implant epidural EEG electrodes around PN6-7. Commence 24-hour video-EEG monitoring to quantify electroclinical spasms and assess the impact on background brain activity.[9]
B. Tolerability and Safety Assessment:
-
Mortality: Record survival daily for each treatment group.[4][9]
-
Body Weight: Measure and record the body weight of each pup daily from PN3 to PN20.[4][9]
-
Neurodevelopmental Reflexes: Assess key developmental milestones between PN3-20, such as surface righting time, negative geotaxis, and open-field activity.[4][9]
Data Presentation and Expected Outcomes
The administration of this compound is expected to produce a dose-dependent reduction in spasm frequency. However, higher doses may be associated with significant toxicity.
Table 1: Efficacy of this compound on Spasm Frequency in the Rat IS Model
| Treatment Group (i.p.) | Onset of Spasm Reduction | Duration of Effect | Notes |
| Vehicle | No significant reduction | N/A | Serves as a negative control. |
| This compound (0.1 mg/kg/day) | PN5 - PN6[4] | Transient (2-3 days)[4] | Effective and well-tolerated dose. |
| This compound (1 mg/kg/day) | PN6 - PN7[4][6] | Transient (2-3 days)[4] | Effective and well-tolerated dose.[4] |
| This compound (5 mg/kg/day) | Earlier onset (PN5)[4][6] | N/A (due to mortality) | Efficacious but associated with lethality.[4] |
| This compound (1 mg/kg, single dose on PN7) | Acute reduction within hours[4] | Transient[4][6] | Demonstrates rapid onset of action. |
Data synthesized from published studies.[4][6]
Table 2: Tolerability and Safety Profile of this compound
| Treatment Group (i.p.) | Mortality | Impact on Weight Gain | Impact on Neurodevelopment |
| Vehicle | Baseline mortality observed | Normal | Normal |
| This compound (0.1 mg/kg/day) | No significant increase vs. vehicle[4][9] | No impairment[4] | No alteration[4][6] |
| This compound (1 mg/kg/day) | No significant increase vs. vehicle[4][9] | No impairment[4] | No alteration[4][6] |
| This compound (5 mg/kg/day) | Lethal (significant mortality by PN7)[4][6] | N/A | N/A |
| This compound (25 mg/kg/day) | 100% mortality by PN8[9] | N/A | N/A |
Data synthesized from published studies.[4][6][9]
This compound effectively suppresses seizures in the multiple-hit rat model of infantile spasms at doses significantly lower than those required for vigabatrin.[4] Doses of 0.1-1 mg/kg/day demonstrate a favorable efficacy and tolerability profile, reducing spasms without increasing mortality or impairing neurodevelopment.[4][6] The observed therapeutic effect is transient, suggesting that further optimization of the dosing regimen may be necessary to achieve sustained seizure control.[4][6] These protocols and expected outcomes provide a robust framework for the preclinical evaluation of this compound as a promising new treatment for epileptic encephalopathies.[6][9]
References
- 1. Antiepileptic Drugs in Clinical Development | Neupsy Key [neupsykey.com]
- 2. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
- 3. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsy.com [epilepsy.com]
- 8. Catalyst Pharmaceutical Partners Reports Positive Non-Clinical Efficacy Results Evaluating this compound for the Treatment of Infantile Spasms - BioSpace [biospace.com]
- 9. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
Cpp-115: In Vivo Dose-Response Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cpp-115 is a potent, next-generation inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound elevates brain GABA levels, a mechanism with therapeutic potential for various neurological disorders, including epilepsy and addiction. Preclinical and early clinical studies have demonstrated the dose-dependent efficacy of this compound in relevant in vivo models. This document provides a detailed overview of in vivo dose-response studies of this compound, including experimental protocols and quantitative data summaries to guide further research and development.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. A reduction in GABAergic tone is implicated in the pathophysiology of numerous neurological and psychiatric conditions. This compound ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid) is a mechanism-based inactivator of GABA-AT, exhibiting significantly greater potency than the first-generation inhibitor, vigabatrin.[1] In vivo studies have highlighted the dose-dependent effects of this compound in animal models of infantile spasms and cocaine addiction, as well as its impact on brain GABA levels in humans. These application notes provide a comprehensive summary of the key in vivo dose-response data and detailed protocols for replicating these seminal experiments.
Mechanism of Action
This compound irreversibly inactivates GABA-AT. This inhibition leads to a decrease in the catabolism of GABA, resulting in a subsequent increase in synaptic and extrasynaptic GABA concentrations. The elevated GABA levels enhance inhibitory neurotransmission, thereby producing anticonvulsant and other neuromodulatory effects.
In Vivo Dose-Response Data
The following tables summarize the quantitative dose-response data for this compound from key in vivo studies.
Table 1: this compound Dose-Response in a Rat Model of Infantile Spasms
| Dose (mg/kg/day, i.p.) | Treatment Duration | Outcome | Mortality | Reference |
| 0.1 | PN4-12 | Reduced spasms between PN6-7 | Well-tolerated, no significant increase | [2][3] |
| 1 | PN4-12 | Reduced spasms between PN6-7 | Well-tolerated, no significant increase | [2][3] |
| 5 | PN4-12 | Reduced spasms earlier (PN5) | Lethal | [2][3] |
| 25 | PN4-12 | Not explicitly stated, presumed more toxic | Lethal | [1] |
Table 2: this compound Effects on Cocaine-Induced Dopamine Increase in Rats
| Treatment | Dose (mg/kg) | Route | Pre-treatment Time | Effect on Cocaine-Induced Dopamine Increase | Reference |
| Saline Control | - | - | - | 550 ± 21% increase | [4] |
| Vigabatrin | 300 | i.p. | 60 min | Attenuated to 331 ± 32% increase | [4] |
| This compound | 1 | i.p. | 60 min | Attenuated to 250% of basal level | [5] |
Table 3: this compound Effects on Brain GABA+ Levels in Healthy Humans
| Dose (oral) | Treatment Duration | Measurement Time Point | Change in Brain GABA+ Concentration (vs. Baseline) | Reference |
| 80 mg | 6, 10, or 14 days | Day 7 | +52% to +141% | [5][6] |
| 80 mg | 6, 10, or 14 days | Day 13 | +57% to +113% | [5][6] |
Experimental Protocols
Protocol 1: Infantile Spasms Rat Model Dose-Response Study
This protocol is based on the multiple-hit rat model of infantile spasms.[2][3]
1. Animal Model Induction:
-
Use postnatal day 3 (PN3) male rat pups.
-
Administer intracerebral injections of doxorubicin and lipopolysaccharide.
-
On PN5, administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to induce spasms.
2. Dosing and Administration:
-
On PN4, after spasm onset, randomize pups into treatment groups.
-
Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline) at concentrations for intraperitoneal injection of 0.1, 1, and 5 mg/kg. A vehicle control group should also be included.
-
Administer the assigned treatment or vehicle daily from PN4 to PN12.
3. Outcome Measures:
-
Spasm Monitoring: Conduct video monitoring for a set duration each day (e.g., 2-3 hours) to count the number of spasm events. For more detailed analysis, implant epidural EEG electrodes for video-EEG monitoring to identify electroclinical spasms.
-
Tolerability: Record daily weights and monitor for any adverse effects. Note mortality in each group.
-
Neurodevelopmental Reflexes: Assess reflexes such as open field activity, surface righting time, and negative geotaxis at regular intervals.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for assessing the effect of this compound on cocaine-induced dopamine release in the nucleus accumbens of freely moving rats.
1. Surgical Preparation:
-
Anesthetize adult male rats and place them in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the nucleus accumbens.
-
Allow for a recovery period of at least 24 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable dopamine levels.
3. Drug Administration and Sample Collection:
-
Administer this compound (1 mg/kg, i.p.) or vehicle 60 minutes prior to the cocaine challenge.
-
Administer cocaine (e.g., 20 mg/kg, i.p.) and continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes).
4. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Calculate the percentage change in dopamine levels from baseline for each treatment group.
Conclusion
The in vivo dose-response data for this compound demonstrate its high potency and dose-dependent efficacy in preclinical models of neurological disorders. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar GABA-AT inactivators. Future studies should aim to establish a more comprehensive dose-response relationship for various endpoints and in different animal models to fully characterize the pharmacological profile of this promising compound.
References
- 1. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
- 2. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Magnetic Resonance Spectroscopy (MRS) for Cpp-115 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpp-115 is a novel, potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-AT, this compound leads to increased brain GABA levels, a mechanism with therapeutic potential for neurological and psychiatric disorders such as epilepsy, infantile spasms, and addiction.[1][4][5] Magnetic Resonance Spectroscopy (MRS) is a non-invasive in vivo imaging technique that allows for the quantification of metabolites in the brain, including GABA.[6][7][8] This makes MRS an invaluable tool in the clinical development of this compound, providing a direct measure of the drug's pharmacodynamic effect and target engagement in the human brain.[4][9]
These application notes provide a comprehensive overview of the use of MRS in this compound research, including detailed experimental protocols for in vivo and ex vivo studies, and a summary of key quantitative findings from clinical trials.
This compound: Mechanism of Action
This compound is a mechanism-based inactivator of GABA-AT.[1] It is a synthetic compound, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, designed to be more potent than the first-generation GABA-AT inhibitor, vigabatrin.[3][10] Preclinical studies have shown this compound to be over 100 times more potent than vigabatrin. The inactivation of GABA-AT by this compound leads to a significant increase in the concentration of GABA in the brain.[4][11]
The signaling pathway affected by this compound is central to neuronal inhibition. The diagram below illustrates the mechanism of action.
Quantitative Data from this compound MRS Studies
A Phase 1(b) clinical trial in healthy male volunteers demonstrated that this compound significantly increases brain GABA+ levels (a composite measure of GABA, homocarnosine, and macromolecules).[9] The study utilized MRS to quantify these changes in the parietal-occipital cortex (POC) and the supplementary motor area (SMA).[9][11]
| Brain Region | Treatment Group | Baseline GABA+ (mM) (Mean ± SD) | Follow-up GABA+ (mM) (Mean ± SD) | Maximum Increase from Baseline (%) |
| Parietal-Occipital Cortex (POC) | This compound (80 mg/day) | 0.89 ± 0.11 | - | 52% to 141% |
| Placebo | 0.93 ± 0.02 | 0.93 ± 0.02 | No significant change | |
| Supplementary Motor Area (SMA) | This compound (80 mg/day) | 0.82 ± 0.09 | - | 57% to 113% |
| Placebo | 0.85 ± 0.08 | 0.85 ± 0.08 | No significant change | |
| Table 1: Changes in Brain GABA+ Concentrations Following this compound Administration.[4][9] |
Experimental Protocols
In Vivo ¹H-MRS Protocol for GABA Quantification in Human Brain
This protocol is a synthesized best-practice approach based on methodologies used in this compound clinical trials and other in vivo GABA MRS studies.[4][9]
1. Subject Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI (e.g., metallic implants).
-
Instruct subjects to avoid caffeine and alcohol for 24 hours prior to the scan.
2. MRI and MRS Acquisition:
-
Scanner: 3T or higher clinical MRI scanner.
-
Head Coil: Use a multi-channel phased-array head coil for optimal signal-to-noise ratio (SNR).[6]
-
Anatomical Imaging: Acquire a high-resolution T1-weighted anatomical scan (e.g., MPRAGE) for voxel placement and tissue segmentation.
-
Voxel Placement: Place a single voxel (e.g., 3x3x3 cm³) in the region of interest (e.g., parietal-occipital cortex, supplementary motor area).
-
Shimming: Perform automated and manual shimming to optimize magnetic field homogeneity within the voxel.
-
MRS Sequence: Use a GABA-edited MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence.[3]
-
Typical parameters: TR/TE = 2000/68 ms, 256-512 averages.
-
Editing pulses applied at 1.9 ppm (ON) and a reference frequency (e.g., 7.5 ppm, OFF).
-
-
Water Reference Scan: Acquire an unsuppressed water scan from the same voxel for eddy current correction and absolute quantification.
3. Data Processing and Analysis:
-
Software: Use specialized MRS analysis software such as Gannet, LCModel, or TARQUIN.[12]
-
Preprocessing:
-
Frequency and phase correction of individual transients.
-
Eddy current correction using the water reference signal.
-
Averaging of 'ON' and 'OFF' spectra.
-
-
GABA+ Quantification:
-
Subtract the averaged 'OFF' spectrum from the 'ON' spectrum to obtain the difference spectrum, revealing the GABA+ signal at 3.0 ppm.
-
Fit the GABA+ peak using a Gaussian or Lorentzian model.
-
Quantify GABA+ concentration relative to the unsuppressed water signal or an internal reference such as creatine (Cr).
-
The workflow for in vivo MRS data acquisition and analysis is depicted below.
Ex Vivo MRS Protocol for Tissue Sample Analysis
This protocol outlines a general procedure for preparing and analyzing ex vivo tissue samples to investigate the effects of this compound.
1. Tissue Collection and Preparation:
-
Following the in vivo phase of an animal study, euthanize the animal according to approved ethical protocols.
-
Rapidly dissect the brain and isolate the regions of interest.
-
Flash-freeze the tissue samples in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until analysis.
2. Sample Extraction:
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., perchloric acid or a methanol-chloroform-water mixture).
-
Centrifuge the homogenate to precipitate proteins and other macromolecules.
-
Collect the supernatant containing the small molecule metabolites.
-
Lyophilize or evaporate the solvent to concentrate the metabolites.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).
3. High-Resolution MRS Acquisition:
-
Spectrometer: High-field NMR spectrometer (e.g., 9.4T or higher).
-
Probe: High-resolution NMR probe.
-
Acquisition: Acquire a one-dimensional ¹H-NMR spectrum.
-
Use a pulse sequence with water suppression (e.g., presaturation).
-
Acquire a sufficient number of scans to achieve a high SNR.
-
4. Data Analysis:
-
Software: Use NMR data processing software (e.g., TopSpin, Mnova).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Metabolite Identification and Quantification:
-
Identify metabolite peaks based on their chemical shifts.
-
Integrate the area under the peaks corresponding to GABA and other metabolites of interest.
-
Calculate the concentration of each metabolite relative to the internal standard.
-
The logical flow for ex vivo MRS analysis is presented below.
Conclusion
Magnetic Resonance Spectroscopy is a powerful, non-invasive tool that plays a crucial role in the development of this compound. It provides direct evidence of target engagement by quantifying the expected increase in brain GABA levels. The detailed protocols and application notes provided here offer a framework for researchers and drug development professionals to effectively utilize MRS in their studies of this compound and other neuromodulatory agents. The ability to measure pharmacodynamic effects in the human brain early in the clinical trial process can significantly accelerate the development of new therapies for a range of neurological and psychiatric disorders.
References
- 1. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. langbein.org [langbein.org]
- 3. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 4. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain GABA Detection in vivo with the J-editing 1H MRS Technique: A Comprehensive Methodological Evaluation of Sensitivity Enhancement, Macromolecule Contamination and Test-Retest Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baseline sensorimotor GABA levels shape neuroplastic processes induced by motor learning in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
- 12. Preprocessing, analysis and quantification in single-voxel magnetic resonance spectroscopy: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Cpp-115: Application Notes and Protocols for Cocaine Addiction Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpp-115, a novel, potent, and irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), has emerged as a promising therapeutic candidate for the treatment of cocaine addiction.[1][2] By inhibiting GABA-AT, this compound increases the levels of the inhibitory neurotransmitter GABA in the brain.[3] This elevation of GABAergic tone effectively counteracts the surge in dopamine in the nucleus accumbens, a key neurochemical event underlying the rewarding and addictive properties of cocaine.[1][3] Preclinical studies have demonstrated the superior potency and potentially safer profile of this compound compared to its predecessor, vigabatrin.[1][4]
These application notes provide a comprehensive overview of the use of this compound in behavioral studies related to cocaine addiction, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
Cocaine blocks the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft of the nucleus accumbens, a critical brain region in the reward pathway. This surge in dopamine is responsible for the euphoric effects of the drug and drives compulsive drug-seeking behavior.[3]
This compound acts as a mechanism-based inactivator of GABA-AT, the primary enzyme responsible for the degradation of GABA.[4] By irreversibly inhibiting GABA-AT, this compound leads to a sustained increase in GABA levels in the brain.[3] GABAergic neurons in the ventral tegmental area (VTA) and nucleus accumbens exert an inhibitory influence on dopamine release. Consequently, the elevated GABA levels induced by this compound attenuate the cocaine-induced dopamine surge, thereby reducing the rewarding effects of cocaine and diminishing drug-seeking behavior.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of cocaine addiction.
Table 1: Effect of this compound on Cocaine-Induced Increases in Nucleus Accumbens Dopamine
| Treatment Group | Dose | Peak Dopamine Increase (% of Baseline) | Reference |
| Saline + Cocaine | 20 mg/kg | 550 ± 21% | [1] |
| Vigabatrin + Cocaine | 300 mg/kg | 331 ± 32% | [1] |
| This compound + Cocaine | 1 mg/kg | ~250% | [3] |
| This compound + Cocaine | 0.5 mg/kg | Blocked cocaine-induced increase | [1] |
Table 2: Effect of this compound on Cocaine-Induced Conditioned Place Preference (CPP)
| Treatment Group | Dose | CPP Score (Time in Drug-Paired Chamber) | Reference |
| Cocaine | 10-20 mg/kg | Significant increase vs. saline | [1] |
| This compound + Cocaine | 1 mg/kg | Blocked expression of CPP | [1] |
| Vigabatrin + Cocaine | 300 mg/kg | Blocked expression of CPP | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Rat | Dog | Reference |
| Oral Bioavailability | 79% | >100% | [1] |
| Time to Peak Concentration (Tmax) | - | - | [1] |
| Elimination Half-life (T1/2) | 1 hour | 2.3 hours | [1] |
Experimental Protocols
Detailed methodologies for key behavioral and analytical experiments are provided below.
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used model to assess the rewarding properties of drugs.
Protocol:
-
Apparatus: A standard three-chamber CPP apparatus is used, with two larger conditioning chambers distinguished by visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.
-
Habituation (Day 0): Rats are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded to establish baseline preference.
-
Conditioning (Days 1-8):
-
On alternate days, rats receive an intraperitoneal (i.p.) injection of cocaine (e.g., 20 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes.
-
On the intervening days, rats receive a saline injection and are confined to the opposite chamber for 30 minutes. The pairing of a specific chamber with cocaine is counterbalanced across animals.
-
-
Test Day (Day 9):
-
Animals are pre-treated with this compound (e.g., 1 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Rats are then placed in the central chamber with free access to all chambers for 15-20 minutes.
-
The time spent in each chamber is recorded. A significant increase in time spent in the cocaine-paired chamber in the vehicle-treated group indicates successful conditioning. A reduction or blockade of this preference in the this compound-treated group indicates the drug's efficacy in attenuating the rewarding properties of cocaine.
-
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving animals.
Protocol:
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected every 20 minutes for at least one hour.
-
Drug Administration: this compound (e.g., 1 mg/kg, i.p.) or vehicle is administered.
-
Cocaine Challenge: 60 minutes after this compound administration, cocaine (e.g., 20 mg/kg, i.p.) is injected.
-
Sample Collection: Dialysate samples continue to be collected every 20 minutes for at least two hours following the cocaine injection.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The results are typically expressed as a percentage of the baseline dopamine levels.
Micro-Positron Emission Tomography (microPET) Imaging
microPET with the radiotracer [¹¹C]-raclopride is used to assess changes in synaptic dopamine levels. [¹¹C]-raclopride is a D2 receptor antagonist, and its binding is inversely related to the concentration of synaptic dopamine.
Protocol:
-
Animal Preparation: Rats are anesthetized for the duration of the scan.
-
This compound Pre-treatment: Animals are pre-treated with this compound (e.g., 0.5 mg/kg) or vehicle.
-
Cocaine Challenge: Approximately 2.5 hours after this compound administration, a cocaine challenge (e.g., 20 mg/kg) is given.
-
Radiotracer Injection: [¹¹C]-raclopride is injected intravenously.
-
PET Scan: Dynamic PET imaging is performed to measure the binding of [¹¹C]-raclopride in the nucleus accumbens.
-
Data Analysis: The binding potential of [¹¹C]-raclopride is calculated. A reduction in binding indicates an increase in synaptic dopamine. The ability of this compound to block the cocaine-induced decrease in [¹¹C]-raclopride binding demonstrates its efficacy in attenuating the dopamine surge.[1]
Safety and Toxicology
Preclinical studies have indicated that this compound has a favorable safety profile. Notably, at doses effective for treating addiction in animal models, this compound showed significantly less retinal toxicity compared to vigabatrin.[1] Phase I clinical trials in healthy volunteers have been completed and demonstrated that this compound is safe and well-tolerated.[5]
Conclusion
This compound represents a significant advancement in the potential pharmacotherapy of cocaine addiction. Its high potency and favorable safety profile, as demonstrated in preclinical behavioral and neurochemical studies, underscore its potential as a valuable tool for researchers and a promising therapeutic agent. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other GABA-AT inhibitors in the context of substance use disorders.
References
- 1. Cocaine increases extracellular dopamine in rat nucleus accumbens and ventral tegmental area as shown by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine in the nucleus accumbens during cocaine self-administration as studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine-induced dopamine overflow within the nucleus accumbens measured by in vivo microdialysis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst Pharmaceutical Partners, Inc. Initiates Phase 1(B) Safety And Tolerance Study For this compound - BioSpace [biospace.com]
Application Notes and Protocols for Long-Term Cpp-115 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of long-term Cpp-115 treatment protocols in animal models based on available preclinical data. This compound is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-AT, this compound increases GABA levels in the brain, which has therapeutic potential for neurological disorders such as epilepsy and addiction.[1][2][3] Preclinical studies have demonstrated its efficacy in animal models of infantile spasms and cocaine addiction, often showing greater potency and a better safety profile compared to the first-generation GABA-AT inhibitor, vigabatrin.[3][4][5][6][7]
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize the quantitative data from key long-term preclinical studies involving this compound administration in animal models.
Table 1: Long-Term Efficacy and Safety Studies of this compound in Rats
| Study Objective | Strain/Sex | Dose (mg/kg/day) | Route of Administration | Duration | Key Findings | Reference |
| Safety/Tolerability | Not Specified | 2, 6, 20 | Oral Gavage | 28 days | Well-tolerated at 2 and 6 mg/kg/day with no clinical observations or changes in body weight or food consumption. | [6] |
| Retinal Toxicity | Not Specified | 20 | Not Specified | 45 days | 5-30% electroretinographic loss observed at a dose 20-40 times the effective dose for infantile spasms. This suggests insignificant retinal loss at therapeutic doses. | [6] |
| Infantile Spasms Model | Not Specified | 0.5 - 1 | Not Specified | Not Specified | Effective dose for suppressing spasms. | [4][6] |
| Cocaine Conditioned Place Preference | Not Specified | Not Specified | Not Specified | Not Specified | Blocked expression of cocaine-induced conditioned place preference at a dose 1/300th that of vigabatrin. | [3] |
Table 2: Long-Term Safety Study of this compound in Beagle Dogs
| Study Objective | Strain/Sex | Dose (mg/kg/day) | Route of Administration | Duration | Key Findings | Reference |
| Safety/Tolerability | Beagle | 0.7, 2.3, 7 | Oral Gavage | 28 days | Well-tolerated at all dose levels. | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | Route | Absorption Rate (h⁻¹) | Bioavailability | Elimination Half-Life (T₁/₂) | Reference |
| Rat | 30 mg/kg | Oral | 1.7 | 79% | 1 hour | [7] |
| Rat | 10 mg/kg | IV | - | - | - | [7] |
| Beagle Dog | 10 mg/kg | Oral | 2.3 | >100% | 2.3 hours | [7] |
| Beagle Dog | 5 mg/kg | IV | - | - | - | [7] |
Experimental Protocols
Protocol 1: 28-Day Oral Toxicity Study in Rats
Objective: To assess the safety and tolerability of this compound following repeated oral administration in rats for 28 days.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Male and female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Equipment for hematology, clinical chemistry, and histopathology analysis
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 7 days prior to the start of the study.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A typical group size is 10 animals per sex.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in the appropriate vehicle daily.
-
Administration: Administer this compound or vehicle via oral gavage once daily for 28 consecutive days.
-
Clinical Observations: Perform and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Measure and record the body weight of each animal at least weekly. Measure and record food consumption for each cage at least weekly.
-
Terminal Procedures: At the end of the 28-day treatment period, euthanize the animals.
-
Sample Collection: Collect blood samples for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals and collect designated tissues for histopathological examination.
-
Data Analysis: Analyze the collected data for any treatment-related effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.
Protocol 2: Evaluation of Retinal Toxicity in a 45-Day Rat Study
Objective: To evaluate the potential for retinal toxicity of this compound following long-term administration in rats.
Materials:
-
This compound
-
Vehicle
-
Male and female albino rats (e.g., Sprague-Dawley)
-
Electroretinography (ERG) equipment
-
Anesthetic suitable for ERG procedures
-
Ophthalmic solutions for pupil dilation
Procedure:
-
Baseline ERG: Prior to the start of treatment, perform a baseline ERG on all animals to assess normal retinal function.
-
Group Assignment and Dosing: Randomly assign animals to treatment groups (vehicle control, this compound). Administer this compound or vehicle daily for 45 days. The dose should be a multiple of the anticipated therapeutic dose to assess the safety margin.[6]
-
Interim and Final ERG: Perform ERG assessments at specified intervals during the study (e.g., day 30) and at the end of the 45-day treatment period.
-
ERG Procedure:
-
Dark-adapt the animals for a sufficient period (e.g., overnight).
-
Anesthetize the animal and dilate the pupils.
-
Place electrodes on the cornea, forehead, and tail.
-
Present light stimuli of varying intensities and record the retinal electrical responses (a-wave and b-wave).
-
-
Histopathology: At the end of the study, euthanize the animals and collect the eyes for histopathological examination of the retina.
-
Data Analysis: Compare the ERG parameters (amplitude and implicit time of a- and b-waves) between the this compound treated group and the control group at each time point. Correlate any functional changes with histopathological findings.
Visualizations
Signaling Pathway
Caption: Mechanism of GABA-AT inactivation by this compound.
Experimental Workflow
Caption: General workflow for long-term animal studies.
References
- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2011 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound), a GABA Aminotransferase Inactivator and New Treatment for Drug Addiction and Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Cpp-115: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpp-115, also known as (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid, is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[1][2] GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system.[1][2] By inhibiting GABA-AT, this compound effectively increases GABA levels in the brain, a mechanism with significant therapeutic potential for a variety of neurological and psychiatric disorders.[1][2] Preclinical studies have demonstrated that this compound is significantly more potent than vigabatrin, an approved GABA-AT inhibitor, and exhibits a favorable pharmacokinetic profile with rapid oral absorption and elimination.[3] This document provides detailed application notes and experimental protocols for the research use of this compound.
Mechanism of Action
This compound was designed as a mechanism-based inactivator of GABA-AT.[1] However, its mechanism of action was found to be novel and unexpected.[1] Instead of the anticipated covalent Michael addition, this compound undergoes an enzyme-catalyzed conversion of its difluoromethylene group to a carboxylate.[1] This transformation induces a conformational change in the GABA-AT enzyme, leading to the formation of a tightly bound, noncovalent complex, which effectively inactivates the enzyme.[1]
Data Presentation
Table 1: Comparative Potency of this compound and Vigabatrin
| Compound | Target | kinact (min-1) | KI (μM) | kinact/KI (M-1min-1) | Relative Potency (vs. Vigabatrin) |
| This compound | GABA-AT | 0.50 | 9.7 | 51,546 | 187x |
| Vigabatrin | GABA-AT | 0.24 | 850 | 282 | 1x |
Data compiled from preclinical studies.
Table 2: Pharmacokinetic Properties of this compound in Preclinical Models
| Species | Administration | Dose | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) |
| Rat | Oral | 30 mg/kg | 0.5 | 10,000 | 79 |
| Dog | Oral | 10 mg/kg | 1.0 | 5,000 | >100 |
Data represents a summary of findings from preclinical pharmacokinetic studies.[4]
Experimental Protocols
GABA-AT Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on GABA-AT activity.
Materials:
-
Recombinant or purified GABA-AT
-
This compound
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
β-mercaptoethanol
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
In a 96-well plate, add 2 µg of GABA-AT to each well.
-
Add varying concentrations of this compound (e.g., 0-100 µM) to the wells and incubate at 25°C.
-
Initiate the enzymatic reaction by adding a solution containing GABA, α-ketoglutarate, SSADH, and NADP+.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations.
-
To determine the kinetic parameters (kinact and KI), pre-incubate GABA-AT with this compound for various time intervals before initiating the reaction and measure the remaining enzyme activity.[1]
In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
This protocol allows for the in vivo assessment of this compound's effect on neurotransmitter levels, such as dopamine, in specific brain regions of freely moving animals.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection for dopamine analysis
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
After establishing a stable baseline of dopamine levels, administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples to monitor changes in dopamine concentration post-administration.
-
Analyze the dopamine content in the dialysate samples using HPLC-ED.
Conditioned Place Preference (CPP) Assay
The CPP assay is a behavioral paradigm used to evaluate the rewarding or aversive properties of a drug.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.
-
Video tracking software
Procedure:
-
Pre-conditioning Phase (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes to determine initial place preference.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer this compound (at the desired dose) and confine the rat to one of the larger chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 8): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes in a drug-free state.
-
Record the time spent in each chamber using video tracking software.
-
An increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.
Electroretinography (ERG) for Retinal Function Assessment
ERG is used to assess the functional integrity of the retina, which is relevant due to the known retinal side effects of vigabatrin.
Materials:
-
Dark-adapted rats
-
This compound
-
Ganzfeld dome light stimulator
-
Recording electrodes (corneal, reference, and ground)
-
Amplifier and recording system
Procedure:
-
Dark-adapt the rats overnight.
-
Under dim red light, anesthetize the animal and place it on a heated platform.
-
Place a corneal electrode on the eye, a reference electrode on the forehead, and a ground electrode on the tail.
-
Position the rat's head inside the Ganzfeld dome.
-
Record scotopic ERGs in response to brief flashes of light of increasing intensity to measure the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Administer this compound daily for the desired duration.
-
Repeat ERG measurements at specified time points to assess any changes in retinal function.
Visualizations
Caption: Signaling pathway of this compound action on GABA metabolism.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Optimizing Cpp-115 dosage to avoid toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cpp-115. The information is designed to help optimize dosage and minimize toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-AT, this compound increases GABA levels in the brain, which can be therapeutic for neurological disorders such as epilepsy and drug addiction.[1][2] Notably, this compound is reported to be 187 times more potent than vigabatrin, another GABA-AT inactivator.[1][3]
Q2: What are the known off-target effects of this compound?
Preclinical studies have shown that this compound is highly selective for GABA-AT. It does not exhibit other GABAergic or off-target activities and does not bind to human GABA transporters (GAT1, GAT2, GAT3) or GABA receptors (GABAA, GABAB, GABAC).[4][5] Furthermore, it does not inhibit or induce cytochrome P450s and is not metabolized by hepatocytes.[5]
Q3: What is the main toxicity concern associated with GABA-AT inhibitors, and how does this compound compare to vigabatrin in this regard?
A significant concern with GABA-AT inhibitors like vigabatrin is the potential for retinal toxicity and visual field defects.[3][4] this compound has been developed to have a better safety profile. In animal models, this compound demonstrated a significantly reduced risk of retinal toxicity compared to vigabatrin, especially when considering its higher potency allows for much lower effective doses.[3][6]
Q4: What are the general pharmacokinetic properties of this compound?
This compound exhibits favorable pharmacokinetic characteristics. It is rapidly and completely absorbed when administered orally and is also rapidly eliminated.[4][6] It is not metabolized, which simplifies its pharmacokinetic profile.[4]
Troubleshooting Guides
Issue: Observed Toxicity or Adverse Events in Animal Models
Possible Cause 1: Dosage is too high.
-
Troubleshooting Steps:
-
Review the literature for established effective doses in similar models. High doses of this compound (5 and 25 mg/kg/day i.p.) have been shown to be lethal in neonatal rats.[7]
-
Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Start with a low dose and gradually escalate to find the optimal balance between efficacy and toxicity.
-
Possible Cause 2: Animal health and handling.
-
Troubleshooting Steps:
-
Sedative effects of this compound at high doses can lead to malnourishment and dehydration. Ensure easy access to food and water.[6]
-
Monitor animals closely for signs of distress, weight loss, or changes in behavior.
-
Ensure proper handling and administration techniques to minimize stress.
-
Issue: Lack of Efficacy in an In Vivo Experiment
Possible Cause 1: Dosage is too low.
-
Troubleshooting Steps:
-
Confirm that the administered dose is within the reported therapeutic range for the specific condition being studied. For example, in rat models of infantile spasms, effective doses were between 0.1-1 mg/kg/day.[7][8]
-
If possible, measure GABA levels in the brain to confirm target engagement. This compound has been shown to significantly increase brain GABA concentrations.[9][10]
-
Consider a dose-escalation study to determine the minimum effective dose.
-
Possible Cause 2: Issues with drug formulation or administration.
-
Troubleshooting Steps:
Data Presentation
Table 1: Comparative Potency and Efficacy of this compound and Vigabatrin
| Parameter | This compound | Vigabatrin | Reference(s) |
| GABA-AT Inactivation Efficiency (kinact/KI) | 187 times more efficient | - | [3] |
| Potency in reducing cocaine-induced dopamine levels (in vivo) | 300-600 times more potent | - | [3][4] |
| Effective Dose for Infantile Spasms (rat model) | 0.1–1 mg/kg/day | >100 mg/kg/day | [7][8] |
| Effective Dose for blocking cocaine-induced conditioned place preference (rat model) | 1.0 mg/kg | 300 mg/kg | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | T1/2 | Oral Bioavailability | Reference(s) |
| Rat | i.v. | 10 mg/kg | 1 h | 79% | [6] |
| Rat | oral | 30 mg/kg | 1 h | 79% | [6] |
| Beagle Dog | i.v. | 5 mg/kg | 2.3 h | >100% | [6] |
| Beagle Dog | oral | 10 mg/kg | 2.3 h | >100% | [6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Rodents
This is a generalized protocol and should be adapted for specific experimental needs and institutional guidelines.
-
Animal Model: Select a relevant rodent species and strain.
-
Dose Selection: Based on literature, start with a dose expected to be well-tolerated and include several escalating dose levels. For this compound, a starting dose could be around 1 mg/kg.
-
Dosing Regimen: Administer this compound daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, significant changes in blood parameters, or overt signs of distress).
Protocol 2: In Vivo Efficacy Study in a Rodent Model of Epilepsy
This is an illustrative protocol and should be tailored to the specific epilepsy model.
-
Animal Model: Use a validated rodent model of epilepsy (e.g., pentylenetetrazol-induced seizures).
-
Experimental Groups:
-
Vehicle control
-
Positive control (e.g., vigabatrin)
-
This compound (at least 3 dose levels based on MTD studies)
-
-
Dosing: Administer the compounds for a specified period before seizure induction.
-
Seizure Assessment:
-
Monitor and score seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to seizure onset and the duration of seizures.
-
If available, use video-EEG to monitor electrographic seizure activity.
-
-
Data Analysis: Compare seizure parameters between the different treatment groups using appropriate statistical methods.
Mandatory Visualizations
Caption: Mechanism of this compound action on GABA-AT.
Caption: Workflow for MTD determination of this compound.
References
- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 3. The 2011 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound), a GABA Aminotransferase Inactivator and New Treatment for Drug Addiction and Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
- 8. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.catalystpharma.com [ir.catalystpharma.com]
Cpp-115 high-dose side effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Cpp-115 in animal studies, with a specific focus on high-dose side effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
High-Dose Side Effects in Animal Studies: Data Summary
The following tables summarize quantitative data on high-dose side effects of this compound observed in preclinical animal studies.
Table 1: Mortality and Adverse Effects in a Rat Model of Infantile Spasms
| Dose (mg/kg/day, i.p.) | Species | Duration | Observed Side Effects | Mortality Rate | Citation |
| 5 | Rat (pups) | PN4-12 | Lethality | 100% by PN8 | [1] |
| 25 | Rat (pups) | PN4-12 | Lethality | 100% by PN8 | [1] |
| 1 | Rat (pups) | PN4-12 | Well tolerated | 2/10 by PN20 | [1] |
| 0.1 | Rat (pups) | PN4-12 | Well tolerated | 0/9 by PN20 | [1] |
PN: Postnatal day
Table 2: Adverse Effects in a Rat Retinal Toxicity Study
| Dose (mg/kg) | Species | Duration | Observed Side Effects | Animal Deaths/Euthanasia | Citation |
| 20 (MTD) | Rat | Not specified | Sedative effects leading to malnourishment, dehydration, and general distress in the first three weeks. | 4 out of 15 animals | [2] |
MTD: Maximum Tolerated Dose
Troubleshooting Guides & FAQs
Q1: We are observing significant sedation and weight loss in our rat cohort at a dose of 20 mg/kg. Is this a known side effect?
A: Yes, sedative effects leading to malnourishment, dehydration, and general distress have been reported at the maximum tolerated dose (MTD) of 20 mg/kg in rats.[2] In one study, these effects necessitated the euthanasia of some animals.[2]
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose. Doses of 0.1-1 mg/kg/day have been shown to be effective in suppressing spasms in a rat model of infantile spasms while being well-tolerated.[1]
-
Supportive Care: Implement enhanced supportive care protocols, including supplemental nutrition and hydration, to mitigate the sedative effects.
-
Closer Monitoring: Increase the frequency of animal monitoring to identify early signs of distress and intervene promptly.
Q2: Our study in rat pups shows high mortality at doses of 5 mg/kg/day and above. Why is this happening?
A: High doses of this compound (5 and 25 mg/kg/day) have been shown to be lethal in a rat pup model of infantile spasms, with 100% mortality observed by postnatal day 8.[1] The exact cause of lethality at these high doses in this specific model is not detailed in the available literature but is likely an extension of the compound's potent pharmacological activity.
Troubleshooting Steps:
-
Adhere to Recommended Doses: For studies in neonatal rats, it is crucial to use doses that have been established as safe and effective. Doses in the range of 0.1-1 mg/kg/day have demonstrated efficacy without significant mortality in this model.[1]
-
Review Protocol: Ensure that the experimental protocol, including drug formulation and administration, is accurate and consistent.
Q3: What is the mechanism of action of this compound, and how does it relate to the observed side effects?
A: this compound is a highly potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[3][4][5] GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][4] By inactivating GABA-AT, this compound leads to a significant increase in brain GABA levels.[3][4]
The sedative effects observed at high doses are likely a direct consequence of excessive GABAergic activity in the central nervous system.
Experimental Protocols
Protocol 1: Rat Model of Infantile Spasms
-
Model Induction: On postnatal day (PN) 3, male rat pups receive intracerebral injections of doxorubicin and lipopolysaccharide. On PN5, they receive an intraperitoneal (i.p.) injection of p-chlorophenylalanine.[1]
-
Treatment: this compound is administered via i.p. injection at doses ranging from 0.1 to 25 mg/kg/day, starting on PN4 after the onset of spasms and continuing until PN12.[1]
-
Monitoring: Animals are monitored for spasm frequency, daily weights, and neurodevelopmental reflexes.[1]
Visualizations
Caption: Mechanism of this compound action and resulting high-dose side effects.
Caption: Troubleshooting workflow for managing high-dose this compound side effects.
References
- 1. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
- 2. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 5. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
Technical Support Center: Measuring Brain GABA Levels After Cpp-115 Administration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the challenges and best practices for measuring brain γ-aminobutyric acid (GABA) levels following the administration of Cpp-115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect brain GABA levels?
This compound is a novel, high-potency inactivator of the enzyme GABA-aminotransferase (GABA-AT).[1][2] The primary function of GABA-AT is to catabolize, or break down, GABA, the main inhibitory neurotransmitter in the central nervous system.[3][4][5] By inhibiting GABA-AT, this compound prevents the degradation of GABA, leading to a significant and robust increase in brain GABA concentrations.[1][6] This mechanism of action is similar to the established drug vigabatrin, but this compound has demonstrated significantly greater potency in preclinical studies.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]
- 4. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2011 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound), a GABA Aminotransferase Inactivator and New Treatment for Drug Addiction and Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Pharmaceutical Partners to Present this compound Progress at the 2012 College on Problems of Drug Dependence Symposium : Catalyst Pharmaceutical [ir.catalystpharma.com]
Technical Support Center: Cpp-115 Blood-Brain Barrier Penetration
Welcome to the technical support center for Cpp-115. This resource is designed for researchers, scientists, and drug development professionals working to optimize the delivery of this compound to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an investigational, high-potency, next-generation γ-aminobutyric acid aminotransferase (GABA-AT) inhibitor.[1][2] By irreversibly inhibiting GABA-AT, the enzyme responsible for the primary catabolism of GABA, this compound leads to increased concentrations of GABA in the brain.[2][3] This mechanism is being explored for its therapeutic potential in treating conditions associated with reduced GABAergic signaling, such as infantile spasms, epilepsy, and addiction.[1][3][4] Preclinical data suggest this compound is significantly more potent than the first-generation inhibitor, vigabatrin.[1][3]
Q2: Why is the blood-brain barrier (BBB) a significant challenge for this compound delivery?
A2: The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most compounds, particularly larger and water-soluble molecules, from passing from the circulating blood into the brain.[5][6][7] It's estimated that over 98% of small-molecule drugs and nearly all large-molecule therapeutics are prevented from crossing the BBB.[5][8] While this compound is a small molecule designed to be orally absorbed and cross the BBB, optimizing its brain concentration is critical for maximizing therapeutic efficacy while minimizing peripheral exposure and potential side effects.[1][2] Factors such as molecular size, lipophilicity, and interaction with efflux transporters on the BBB endothelium can all influence the efficiency of brain penetration.[5]
Troubleshooting Poor BBB Penetration
Q3: My in vivo studies show a low brain-to-plasma concentration ratio for this compound. What are the potential causes?
A3: A low brain-to-plasma ratio suggests poor accumulation in the CNS. Several factors could be responsible:
-
Active Efflux: this compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.[5]
-
Low Passive Permeability: The physicochemical properties of this compound (e.g., hydrophilicity, molecular weight > 400 Da) may inherently limit its ability to passively diffuse across the lipid membranes of the BBB endothelial cells.[5][7]
-
Rapid Metabolism: this compound could be rapidly metabolized within the brain endothelial cells or in the periphery, reducing the amount of active compound available to accumulate in the brain.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the fraction of free drug available to cross the BBB.
Q4: How can I determine if this compound is a substrate for efflux transporters?
A4: You can use a bidirectional transport assay with an in vitro cell-based BBB model.[9][10] This typically involves culturing a monolayer of cells expressing relevant transporters (e.g., MDCK-MDR1 cells, which overexpress human P-gp) on a porous membrane insert.[11] By measuring the transport of this compound from the apical (blood) side to the basolateral (brain) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. The experiment should also be run in the presence of a known inhibitor of the transporter (e.g., verapamil for P-gp) to confirm the mechanism.
Q5: What are the best strategies for improving the BBB penetration of a small molecule like this compound?
A5: Several strategies can be employed, ranging from chemical modification to advanced delivery systems:
-
Prodrug Approach: Modify the this compound structure to create a more lipophilic prodrug that can cross the BBB more efficiently before being converted to the active form within the brain.
-
Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor can increase the brain concentration of a P-gp substrate. However, this can lead to systemic toxicity and drug-drug interactions.[12]
-
Receptor-Mediated Transcytosis (RMT): Conjugate this compound to a ligand (e.g., a peptide or antibody) that targets a receptor expressed on the BBB, such as the transferrin receptor (TfR).[12][13][14] This "Trojan horse" approach utilizes the cell's own transport machinery to ferry the drug into the brain.
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can protect it from degradation and efflux.[8][12] These nanoparticles can be further functionalized with targeting ligands to enhance delivery via RMT.[12][15]
Troubleshooting Guides & Experimental Protocols
Guide 1: Quantifying this compound Brain Uptake with In Situ Brain Perfusion
Issue: You need a reliable quantitative measure of this compound's ability to cross the BBB, independent of peripheral pharmacokinetics.
Solution: The in situ brain perfusion technique provides a direct measurement of the unidirectional transfer of a compound from the perfusate into the brain.[16][17]
Detailed Experimental Protocol:
-
Animal Preparation: Anesthetize a rat or mouse according to approved institutional protocols. Expose the common carotid artery through a midline cervical incision.
-
Catheterization: Ligate the external carotid artery and place a catheter into the common carotid artery, pointing towards the internal carotid artery. Ensure all other branches of the external carotid are ligated to prevent perfusate leakage.
-
Perfusion: Begin perfusion with a warmed (37°C), oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or LC-MS/MS-quantifiable this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Duration: Perfuse for a short, defined period (e.g., 30-120 seconds) to measure initial uptake rates and minimize backflux from the brain to the perfusate.
-
Sample Collection: At the end of the perfusion, decapitate the animal, and rapidly dissect the brain. Collect a sample of the perfusate for concentration analysis.
-
Analysis: Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker. Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain - V_v * C_pf) / (T * C_pf) Where:
-
C_brain is the concentration of this compound in the brain homogenate.
-
V_v is the volume of the vascular space in the brain (determined from the marker).
-
C_pf is the concentration of this compound in the perfusate.
-
T is the perfusion time.
-
Hypothetical Data Presentation:
| Compound | Perfusion Time (s) | Perfusate Conc. (µM) | Brain Uptake Clearance (K_in) (µL/min/g) |
| This compound (Baseline) | 60 | 10 | 1.2 ± 0.3 |
| This compound + Verapamil | 60 | 10 | 4.5 ± 0.7 |
| TfR-Targeted this compound | 60 | 10 | 15.8 ± 2.1 |
| [¹⁴C]-Sucrose (Marker) | 60 | 1 | 0.1 ± 0.05 |
Guide 2: Assessing P-glycoprotein Efflux with a Bidirectional Transport Assay
Issue: You suspect this compound is actively removed from the brain by P-gp, limiting its accumulation.
Solution: Use an in vitro bidirectional transport assay with a cell line overexpressing P-gp, such as MDCK-MDR1. This allows for the direct measurement of transport in both directions across a cell monolayer.[9][10]
Detailed Experimental Protocol:
-
Cell Culture: Culture MDCK-MDR1 cells on semi-permeable Transwell® inserts until a confluent monolayer is formed, confirmed by measuring the trans-endothelial electrical resistance (TEER).[9][11]
-
Apical-to-Basolateral (A-B) Transport:
-
Add this compound to the apical (upper) chamber, which represents the blood side.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber, representing the brain side.
-
Replenish the basolateral chamber with fresh buffer after each sample.
-
-
Basolateral-to-Apical (B-A) Transport:
-
In a separate set of inserts, add this compound to the basolateral chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Inhibitor Condition: Repeat both A-B and B-A experiments in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) to confirm P-gp-mediated transport.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (P_app) for each direction: P_app = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the transport rate.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): Calculate the ER as P_app(B-A) / P_app(A-B). An ER > 2 is generally considered indicative of active efflux.
Hypothetical Data Presentation:
| Condition | P_app (A→B) (10⁻⁶ cm/s) | P_app (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 |
| This compound + Verapamil | 2.1 ± 0.4 | 2.3 ± 0.5 | 1.1 |
| Propranolol (High Permeability Control) | 25.1 ± 2.3 | 24.8 ± 2.9 | 1.0 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 |
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
- 5. The blood–brain barrier: a help and a hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics, Targets, and Peptides for Crossing the Blood-Brain Barrier - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
Technical Support Center: Cpp-115 Stability in Biological Samples for Analysis
This technical support center provides guidance on the stability of Cpp-115 in biological samples for researchers, scientists, and drug development professionals. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A1: It is recommended to use tubes containing K2EDTA as the anticoagulant. Heparin has been observed to cause interference in some LC-MS/MS assays.
Q2: How quickly do I need to process blood samples after collection?
A2: Blood samples should be processed to plasma by centrifugation as soon as possible, ideally within one hour of collection. To minimize enzymatic degradation, it is recommended to keep the whole blood samples on ice until centrifugation.
Q3: Can I use serum instead of plasma for this compound analysis?
A3: While plasma is the preferred matrix, serum can be used. However, it is crucial to perform a validation to ensure there is no difference in recovery or stability of this compound in serum versus plasma.
Q4: My this compound stability results are inconsistent. What are the common causes?
A4: Inconsistent results can stem from several factors, including improper sample handling, temperature fluctuations during storage, and issues with the analytical method itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Illustrative Stability Data of this compound
The following tables provide representative stability data for this compound in human plasma. This data is for illustrative purposes and should be confirmed by a validated stability study.
Short-Term (Bench-Top) Stability in Human Plasma
| Storage Temperature (°C) | Duration (hours) | Mean % Recovery (± SD) |
| 25 (Room Temperature) | 0 | 100.0 (± 3.5) |
| 4 | 98.7 (± 4.1) | |
| 8 | 96.2 (± 3.9) | |
| 24 | 91.5 (± 4.5) | |
| 4 (Refrigerated) | 24 | 99.1 (± 3.2) |
| 48 | 98.5 (± 3.6) |
Freeze-Thaw Stability in Human Plasma
| Number of Freeze-Thaw Cycles | Mean % Recovery (± SD) |
| 1 | 99.5 (± 2.8) |
| 2 | 98.9 (± 3.1) |
| 3 | 97.4 (± 3.5) |
Long-Term Stability in Human Plasma at -80°C
| Storage Duration | Mean % Recovery (± SD) |
| 1 month | 99.2 (± 4.0) |
| 3 months | 98.6 (± 4.2) |
| 6 months | 97.1 (± 4.8) |
| 12 months | 95.8 (± 5.1) |
Stock Solution Stability in 50% Acetonitrile/Water at 4°C
| Storage Duration | Mean % Recovery (± SD) |
| 1 week | 99.8 (± 1.5) |
| 1 month | 99.1 (± 1.9) |
| 3 months | 98.5 (± 2.2) |
Experimental Protocols
Protocol for Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of human plasma with this compound at low and high quality control (QC) concentrations.
-
Storage: Aliquot the spiked plasma into separate tubes. Keep one set of aliquots frozen at -80°C (time zero samples). Store the remaining aliquots at room temperature (approximately 25°C).
-
Time Points: At specified time points (e.g., 0, 4, 8, and 24 hours), retrieve the samples stored at room temperature.
-
Analysis: Process the time zero and test samples using a validated bioanalytical method.
-
Data Evaluation: Calculate the mean concentration and percent recovery of this compound at each time point relative to the time zero samples. The recovery should be within ±15% of the nominal concentration.
Protocol for Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of human plasma with this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles: Aliquot the spiked plasma into separate tubes. Freeze all samples at -80°C for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat: Repeat the freeze-thaw process for the desired number of cycles (typically three).
-
Analysis: After the final thaw, analyze the samples using a validated bioanalytical method alongside freshly thawed time zero samples (samples that have not undergone additional freeze-thaw cycles).
-
Data Evaluation: Calculate the mean concentration and percent recovery of this compound for each freeze-thaw cycle relative to the time zero samples. The recovery should be within ±15% of the nominal concentration.
Protocol for Long-Term Stability Assessment
-
Sample Preparation: Spike a pool of human plasma with this compound at low and high QC concentrations.
-
Storage: Aliquot the spiked plasma into a sufficient number of tubes to cover all time points and store them at -80°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from the freezer.
-
Analysis: Analyze the stored samples using a validated bioanalytical method alongside freshly prepared calibration standards and QC samples.
-
Data Evaluation: Calculate the mean concentration and percent recovery of this compound at each time point. The recovery should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery of this compound in plasma samples | Degradation: this compound may be degrading due to enzymatic activity or pH instability. | - Ensure rapid processing of blood to plasma, keeping samples on ice. - Evaluate the need for enzyme inhibitors or pH adjustment during sample collection. |
| Adsorption: this compound may be adsorbing to the collection tubes or storage containers. | - Test different types of collection tubes (e.g., polypropylene vs. glass). - Consider the use of silanized glassware. | |
| High variability in replicate analyses | Inconsistent sample handling: Variations in thawing time or temperature can affect stability. | - Standardize the thawing procedure (e.g., thaw unassisted at room temperature for a fixed duration). |
| Analytical method variability: Issues with the LC-MS/MS system or extraction procedure. | - Review the performance of the analytical method, including internal standard response and chromatography. - Ensure complete and consistent extraction of this compound from the plasma matrix. | |
| Decreasing this compound concentration over time in long-term stability studies | Storage temperature fluctuations: Inconsistent freezer temperature can accelerate degradation. | - Use a calibrated and monitored freezer for long-term storage. - Avoid storing samples in the door of the freezer. |
| Matrix effects: Changes in the plasma matrix over time may affect ionization efficiency. | - Investigate matrix effects by comparing the response of this compound in post-extraction spiked samples versus neat solutions at each time point. |
Visualizations
This compound Mechanism of Action: Inhibition of GABA Aminotransferase
Caption: this compound inhibits GABA aminotransferase (GABA-AT), increasing GABA levels.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in biological samples.
Technical Support Center: Cpp-115 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cpp-115 in in vitro experiments. Our goal is to help you minimize potential off-target effects and ensure the successful application of this potent GABA-aminotransferase (GABA-AT) inactivator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid, is a highly potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Unlike some inhibitors that bind reversibly, this compound undergoes an enzyme-catalyzed transformation within the GABA-AT active site. This leads to the formation of a tightly-bound, noncovalent complex, effectively inactivating the enzyme.[1][2] This inactivation is time-dependent and results in an increase in GABA levels.
Q2: How specific is this compound for GABA-AT?
This compound has demonstrated a high degree of selectivity for its target enzyme, GABA-AT. In a broad panel screening against 111 different biological targets, this compound showed no significant off-target activity. Furthermore, it does not inhibit other GABAergic proteins such as GABA transporters (GATs) or GABA receptors (GABA-A, GABA-B, GABA-C). It also shows no inhibitory activity against related aminotransferases like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), a known off-target of the less potent GABA-AT inhibitor, vigabatrin.
Q3: What are the potential off-target effects of this compound and how can I minimize them?
While this compound has a very favorable off-target profile, recent studies suggest that, like other GABA-AT inhibitors, it may have some activity against ornithine aminotransferase (OAT). OAT is structurally related to GABA-AT and plays a role in amino acid metabolism.
To minimize potential off-target effects on OAT in your in vitro experiments, consider the following:
-
Use the lowest effective concentration of this compound: Determine the minimal concentration of this compound required to achieve the desired level of GABA-AT inhibition in your specific cell type. This can be achieved through a dose-response experiment.
-
Optimize incubation time: As a mechanism-based inactivator, the effects of this compound are time-dependent. Shorter incubation times that are sufficient for GABA-AT inactivation may help to reduce the potential for off-target effects.
-
Include appropriate controls: When assessing the phenotypic effects of this compound, consider using a rescue experiment by co-administering GABA or a downstream product of the GABA shunt to confirm that the observed effects are due to GABA-AT inhibition. Additionally, if you suspect OAT-related off-target effects, you could measure OAT activity in your experimental system.
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on its high potency, a starting concentration range of 1-10 µM is recommended for initial experiments. A dose-response curve should be generated to determine the EC50 for GABA-AT inhibition in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of GABA-AT activity | 1. Incorrect this compound concentration: The concentration may be too low for your cell type or experimental conditions. 2. Insufficient incubation time: As a mechanism-based inactivator, this compound requires time to inactivate the enzyme. 3. Degraded this compound: Improper storage may have led to the degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time with this compound. A time-course experiment can help determine the optimal duration. 3. Ensure this compound is stored as recommended by the manufacturer, protected from light and moisture. |
| High variability between replicates | 1. Inconsistent cell seeding density: Variations in cell number can lead to differences in total enzyme levels. 2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents. 3. Incomplete cell lysis: Inefficient lysis will result in variable amounts of enzyme in the final assay. | 1. Ensure a uniform cell seeding density across all wells or flasks. 2. Use calibrated pipettes and ensure thorough mixing of all solutions. 3. Optimize your cell lysis protocol to ensure complete and consistent lysis. |
| Observed cellular effects are not consistent with GABA-AT inhibition | 1. Potential off-target effects: Although rare, off-target effects on enzymes like OAT could be contributing to the observed phenotype. 2. Cellular stress response: High concentrations of this compound or prolonged incubation may induce a general stress response in the cells. | 1. Use the lowest effective concentration of this compound. Consider performing a rescue experiment with GABA. If OAT is a concern, measure its activity. 2. Perform a cell viability assay (e.g., MTT or LDH) to ensure the used concentrations of this compound are not cytotoxic. |
Quantitative Data Summary
The following table summarizes the known kinetic parameters for this compound and the related compound vigabatrin for their on-target (GABA-AT) and a potential off-target (OAT) enzyme.
| Compound | Target Enzyme | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹min⁻¹) |
| This compound | GABA-AT | 9.7 | 0.50 | 51,546 |
| Vigabatrin | GABA-AT | 850 | 0.24 | 282 |
| Vigabatrin | OAT | - | - | Reported to inhibit OAT, but specific kinetic constants are not readily available |
| This compound Analogs | OAT | Data for this compound is not available, but analogs have been shown to have activity against OAT | - | - |
Note: A lower K_I value indicates a higher affinity of the inhibitor for the enzyme. A higher k_inact value indicates a faster rate of inactivation. The k_inact/K_I ratio is a measure of the overall efficiency of the inactivator.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound to assess its effect on intracellular GABA-AT activity.
Materials:
-
Adherent cell line of interest (e.g., SH-SY5Y, U87 MG)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0, 0.1, 1, 10, 100 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting and Lysis:
-
After incubation, place the culture vessels on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well or dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the enzyme activity.
-
GABA-AT Activity Assay: Proceed to measure the GABA-AT activity in the cell lysates as described in Protocol 2.
Protocol 2: Measurement of GABA-AT Activity in Cell Lysates
This protocol describes a spectrophotometric assay to measure GABA-AT activity in the prepared cell lysates. The assay is based on the coupled reaction of GABA-AT and succinic semialdehyde dehydrogenase (SSADH), where the production of NADPH is measured at 340 nm.
Materials:
-
Cell lysates (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM α-ketoglutarate, 1 mM NADP⁺, and 5 mM β-mercaptoethanol)
-
GABA solution (e.g., 100 mM in water)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mix: Prepare a master mix of the Assay Buffer containing SSADH. The optimal concentration of SSADH should be determined empirically.
-
Sample Preparation: Dilute the cell lysates with Assay Buffer to a concentration that falls within the linear range of the assay.
-
Assay Setup: In a 96-well plate, add the diluted cell lysates. Include a blank for each sample containing the cell lysate but no GABA.
-
Initiate the Reaction: Start the enzymatic reaction by adding the GABA solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH production (ΔA340/min) for each sample.
-
Subtract the rate of the blank (no GABA) from the rate of the corresponding sample.
-
Normalize the GABA-AT activity to the protein concentration of the cell lysate (e.g., mU/mg protein, where 1 U = 1 µmol of NADPH produced per minute).
-
Plot the percentage of GABA-AT inhibition as a function of the this compound concentration to determine the EC50.
-
Visualizations
Caption: Simplified schematic of the GABA signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the in vitro potency of this compound.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
- 2. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cpp-115 In Vitro Enzyme Assays
Welcome to the technical support center for Cpp-115 in vitro enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it do?
A1: this compound is an α-glucuronidase belonging to the Glycoside Hydrolase family 115 (GH115).[1][2] Its primary function is to catalyze the cleavage of α-1,2-linked glucuronic acid (GlcA) and its methylated form (MeGlcA) from xylan polysaccharides.[1][2][3] This activity is crucial for breaking down complex plant cell wall hemicellulose, making this compound a key enzyme in biomass degradation and a target for biofuel research and other industrial applications.
Q2: What type of assay is typically used to measure this compound activity?
A2: this compound activity is commonly measured using a colorimetric or fluorometric assay. These assays utilize a synthetic substrate, such as p-nitrophenyl-α-D-glucuronide (pNP-GlcA), which releases a chromophore (p-nitrophenol) or a fluorophore upon cleavage by the enzyme. The rate of product formation is monitored over time using a spectrophotometer or fluorometer and is directly proportional to the enzyme's activity.
Q3: What are the critical parameters for a successful this compound assay?
A3: Key parameters for a robust this compound assay include maintaining optimal pH, temperature, and ionic strength.[4] It is also crucial to use the correct concentrations of both the enzyme and the substrate to ensure the reaction rate is linear and measurable, a condition known as initial velocity.[5] Consistent and careful pipetting is essential for reproducibility.[6][7]
Q4: How should this compound enzyme be stored?
A4: Enzymes are proteins and can be sensitive to temperature fluctuations and repeated freeze-thaw cycles.[8][9] For long-term storage, this compound should typically be stored at -80°C in a buffer containing a cryoprotectant like glycerol. For daily use, the enzyme should be kept on ice to prevent denaturation and loss of activity.[7] Always refer to the manufacturer's specific storage instructions.
Experimental Protocol: Standard this compound Colorimetric Assay
This protocol outlines a standard method for determining this compound activity using a p-nitrophenyl-based substrate in a 96-well microplate format.
Methodology
-
Reagent Preparation : Prepare all reagents and allow them to equilibrate to the assay temperature (e.g., 37°C). The assay buffer should be at the optimal pH for this compound activity.
-
Assay Plate Setup : Prepare a 96-well plate. Include wells for blanks (no enzyme), negative controls (no substrate), and test samples in triplicate.
-
Reaction Initiation : Add the assay buffer and substrate to each well. To start the reaction, add the this compound enzyme solution to the appropriate wells.
-
Incubation : Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[10]
-
Reaction Termination : Stop the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.5 M Na₂CO₃), which also enhances the color of the p-nitrophenol product.
-
Data Acquisition : Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation : Subtract the average absorbance of the blank from all other readings. Calculate the enzyme activity based on the rate of product formation, using a standard curve generated with known concentrations of p-nitrophenol.
Typical Assay Component Concentrations
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5) | 5X | 40 | 1X |
| pNP-Glucuronide (Substrate) | 10 mM | 20 | 1 mM |
| This compound Enzyme | 1 µg/mL | 10 | 50 ng/mL |
| Purified Water | - | 120 | - |
| Total Reaction Volume | 190 | ||
| Stop Solution (0.5 M Na₂CO₃) | 2.5 M | 10 | 0.125 M |
| Final Volume for Reading | 200 |
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound in vitro enzyme assays.
Issue 1: No or Very Low Signal
Q: My assay shows little to no activity, even in my positive controls. What could be the cause?
A: This is a common issue that can stem from several sources. Follow this checklist to diagnose the problem:
-
Inactive Enzyme : The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[8]
-
Solution : Test a fresh aliquot of the enzyme. Always keep the enzyme on ice during experiment setup.[7]
-
-
Incorrect Reagent Preparation : One or more critical reagents may have been omitted or prepared incorrectly.[6]
-
Solution : Carefully review the protocol. Ensure all components, especially cofactors if required, were added. Prepare fresh buffers and substrate solutions.[8]
-
-
Suboptimal Assay Conditions : The pH, temperature, or ionic strength of the assay buffer may be outside the optimal range for this compound.[4][11]
-
Solution : Verify the pH of your buffer. Ensure the incubator and plate reader are set to the correct temperature. A one-degree change can alter activity by 4-8%.[4]
-
-
Incorrect Wavelength Reading : The plate reader might be set to the wrong wavelength for detecting the product.[12]
-
Solution : Confirm that the reader is set to measure absorbance at 405 nm for p-nitrophenol.
-
Issue 2: High Background Signal
Q: The absorbance values in my blank or negative control wells are unusually high. Why is this happening?
A: High background can mask the true signal from enzymatic activity. Potential causes include:
-
Substrate Instability : The synthetic substrate may be degrading spontaneously under the assay conditions (e.g., high pH or temperature), releasing the chromophore without enzymatic action.
-
Solution : Run a control with only the substrate and buffer incubated for the same duration to check for auto-hydrolysis. If it's high, consider lowering the pH or incubation time.
-
-
Contaminated Reagents : Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength or with another enzyme.[13][14]
-
Solution : Prepare all buffers with high-purity water and sterile-filter them. Use fresh, high-quality reagents.[14]
-
-
Sample Interference : If testing inhibitors or biological samples, components within the sample matrix may interfere with the assay.[15]
-
Solution : Run a control with the sample but without the enzyme to quantify its intrinsic absorbance.
-
Issue 3: Poor Reproducibility (High CV%)
Q: My replicate wells show high variability. How can I improve the consistency of my results?
A: Poor reproducibility can invalidate your results and is often caused by technical inconsistencies.[16]
-
Inaccurate Pipetting : Small volume errors, especially with concentrated enzyme or substrate stocks, can lead to large variations in reaction rates.[6][7]
-
Solution : Use calibrated pipettes and ensure they are functioning correctly. When possible, prepare a master mix of reagents to be added to all wells, reducing pipetting steps.[12]
-
-
Temperature Gradients ("Edge Effect") : Wells on the edge of a 96-well plate can experience more rapid evaporation and temperature fluctuations than interior wells, leading to inconsistent results.[4]
-
Solution : Avoid using the outer wells of the plate for samples. Instead, fill them with water or buffer to create a humidity barrier. Ensure the plate is evenly heated during incubation.
-
-
Inconsistent Incubation Times : If reactions are not started and stopped consistently, the reaction times will vary between wells.[16]
-
Solution : Use a multichannel pipette to add the starting or stopping reagent to multiple wells simultaneously.[16]
-
-
Inadequate Mixing : Failure to properly mix the contents of each well can result in a non-homogenous reaction.[7]
-
Solution : After adding all reagents, gently tap the plate or use a plate shaker to ensure thorough mixing before incubation.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| No/Low Signal | Inactive enzyme | Use a fresh aliquot; keep on ice. |
| Incorrect reagent preparation | Double-check protocol; remake solutions. | |
| Suboptimal assay conditions | Verify buffer pH and incubation temperature.[4] | |
| High Background | Substrate instability | Test for auto-hydrolysis; adjust conditions. |
| Contaminated reagents | Use high-purity water; prepare fresh.[14] | |
| Sample interference | Run sample-only controls.[15] | |
| Poor Reproducibility | Pipetting errors | Calibrate pipettes; use master mixes.[6][16] |
| "Edge effect" | Avoid using outer wells; ensure even heating.[4] | |
| Inconsistent timing | Use a multichannel pipette for start/stop steps.[16] |
Visual Guides
Experimental Workflow
The following diagram illustrates the standard workflow for a this compound in vitro enzyme assay.
Troubleshooting Logic: No or Low Signal
This decision tree provides a logical path for diagnosing the root cause of no or low enzymatic activity.
Hypothetical Signaling Pathway Involving this compound
This diagram shows a hypothetical pathway where this compound activity is induced by the presence of its substrate, xylan, leading to downstream gene activation for biomass utilization.
References
- 1. Glycoside Hydrolase Family 115 - CAZypedia [cazypedia.org]
- 2. A GH115 α-glucuronidase structure reveals dimerization-mediated substrate binding and a proton wire potentially important for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Characterization of a Five-domain GH115 α-Glucuronidase from the Marine Bacterium Saccharophagus degradans 2-40T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize the reaction conditions for custom enzymes? - Blog [orchid-chem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. siriusgenomics.com [siriusgenomics.com]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Cpp-115 Dose-Finding Studies
Disclaimer: Cpp-115 is a fictional compound created for illustrative purposes to demonstrate the structure and content of a technical support guide for dose-finding studies. The experimental data, protocols, and pathways described are representative examples.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers conducting dose-finding studies with this compound, a selective kinase inhibitor targeting the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and survival in tumor models with aberrant pathway activation.
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with activating mutations in the BRAF or RAS genes (e.g., A375, HT-29) are typically most sensitive to this compound. We recommend performing initial screening across a panel of cell lines to determine the optimal model for your experiments.
Q3: What is the recommended starting dose for in vivo studies?
A3: Based on preclinical toxicology and efficacy studies, a starting dose of 10 mg/kg, administered orally once daily, is recommended for mouse xenograft models. Dose escalation studies should be performed to determine the maximum tolerated dose (MTD) and optimal biological dose.
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by collecting tumor samples at various time points after this compound administration and performing western blot analysis for phosphorylated ERK (p-ERK). A significant reduction in p-ERK levels relative to vehicle-treated controls indicates target engagement.
Troubleshooting Guides
In Vitro Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the plate. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Use calibrated multichannel pipettes. |
| IC50 value is much higher than expected | 1. Compound degradation. 2. Cell line is resistant. 3. Incorrect assay incubation time. | 1. Prepare fresh this compound stock solutions from powder.[1] 2. Verify the mutational status (e.g., BRAF, RAS) of your cell line. 3. Optimize the incubation time; 72 hours is a standard starting point. |
| Assay signal is very low in all wells | 1. Low cell number. 2. Reagent improperly stored or expired.[1] 3. Contamination of cell culture.[1][2] | 1. Increase the number of cells seeded per well. 2. Check the expiration date and storage conditions of assay reagents.[1] 3. Regularly test cell cultures for mycoplasma contamination. |
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for p-ERK | 1. Insufficient protein loaded. 2. Primary antibody concentration is too low.[3] 3. Target protein degraded. | 1. Perform a protein quantification assay (e.g., BCA) and load 20-30 µg of protein per lane. 2. Titrate the primary antibody to find the optimal concentration.[3][4] 3. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[4] |
| High background on the blot | 1. Insufficient blocking.[3][4] 2. Secondary antibody concentration is too high. 3. Excessive washing was not performed. | 1. Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[3][5] 2. Dilute the secondary antibody further (e.g., 1:10,000 to 1:20,000).[4] 3. Increase the number and duration of wash steps after antibody incubations. |
| Non-specific bands are visible | 1. Primary antibody is not specific. 2. Protein aggregation in the sample. | 1. Use a different, validated antibody clone. Run a positive control lysate if available.[3] 2. Ensure samples are fully denatured by boiling in Laemmli buffer before loading. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | BRAF Status | RAS Status | IC50 (nM) |
| A375 | V600E Mutant | Wild Type | 8.5 |
| HT-29 | V600E Mutant | Wild Type | 12.1 |
| HCT116 | Wild Type | KRAS G13D Mutant | 25.4 |
| MCF-7 | Wild Type | Wild Type | > 1,000 |
Data represents the mean from N=3 independent experiments.
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 0 | +2.5 |
| This compound | 10 | 45 | +1.8 |
| This compound | 25 | 82 | -3.1 |
| This compound | 50 | 95 | -8.9 |
Data collected on Day 21 of the study.
Diagrams
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Suspend cells in complete medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Sample Preparation: Seed cells and treat with various concentrations of this compound for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH), diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Protocol 3: Mouse Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in a 1:1 mixture of PBS and Matrigel into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 10, 25, and 50 mg/kg).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue the study for 21 days or until tumors in the vehicle group reach the predetermined size limit.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control. Analyze changes in body weight as a measure of tolerability.
References
Technical Support Center: Managing Sedation in CPP-115 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing sedation as a side effect during animal studies with CPP-115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a potent, irreversible inactivator of GABA aminotransferase (GABA-AT).[1][2][3] By inhibiting GABA-AT, this compound increases the levels of the inhibitory neurotransmitter GABA in the brain.[3][4] This enhanced GABAergic neurotransmission, while therapeutically beneficial for conditions like epilepsy and addiction, can also lead to central nervous system depression, manifesting as sedation.[1][5][6]
Q2: How does the sedative potential of this compound compare to its parent compound, vigabatrin?
A2: this compound is significantly more potent than vigabatrin, with some studies suggesting it is over 100 to 300 times more potent.[1][7] While preclinical studies suggest this compound may have a better side-effect profile, including potentially reduced sedation at therapeutically equivalent doses, sedation can still occur, especially at higher dose levels.[7][8]
Q3: What are the initial signs of sedation in rodents administered this compound?
A3: Initial signs of sedation can range from mild lethargy and decreased spontaneous movement to more pronounced effects like ataxia (impaired coordination), slowed righting reflex, and reduced response to stimuli.[3][9]
Q4: At what doses of this compound has sedation been observed in rats?
A4: In a rat model of infantile spasms, high doses of this compound (5 and 25 mg/kg/day, i.p.) were found to be lethal, with sedation and poor feeding cited as contributing factors.[10] Lower doses (0.1-1 mg/kg/day, i.p.) were well-tolerated and still effective in suppressing spasms.[10] Another study noted that at the maximum tolerated dose (20 mg/kg), sedative effects led to malnourishment and dehydration.[1]
Troubleshooting Guide: Managing this compound Induced Sedation
This guide provides a step-by-step approach to identifying, assessing, and managing sedation in rodents during this compound studies.
Step 1: Proactive Study Design and Dose Selection
-
Problem: High doses of this compound can lead to severe sedation and mortality.
-
Solution: Initiate studies with a dose-ranging design to establish the therapeutic window for your specific model and endpoints. Based on existing data, starting with doses in the range of 0.1-1 mg/kg/day (i.p.) in rats is advisable, with careful escalation.[10]
Step 2: Routine Monitoring and Sedation Assessment
-
Problem: Gradual onset of sedation may go unnoticed until it becomes severe.
-
Solution: Implement a consistent monitoring schedule. This should include daily cage-side observations and more formal assessments at regular intervals.
-
Clinical Signs: Observe for changes in posture, activity level, grooming, and interaction with the environment.
-
Behavioral Sedation Scale: Utilize a standardized scale to quantify the level of sedation. See the "Experimental Protocols" section for a detailed protocol.
-
Physiological Parameters: Monitor respiratory rate, heart rate, and body temperature, as significant deviations can indicate deep sedation.[11][12]
-
Step 3: Intervention and Supportive Care
-
Problem: Sedated animals are at risk of dehydration, malnutrition, and hypothermia.
-
Solution: Provide appropriate supportive care based on the assessed level of sedation.
-
Mild Sedation (Reduced activity but responsive):
-
Moderate Sedation (Ataxia, delayed righting reflex):
-
Provide supplemental hydration with subcutaneous or intraperitoneal injections of warmed sterile saline or Lactated Ringer's Solution.[1]
-
Administer nutritional support via gavage if the animal is not eating.
-
Maintain body temperature using a circulating warm water blanket or other regulated heating source.[1][11]
-
-
Severe Sedation (Loss of righting reflex, unresponsive to mild stimuli):
-
Immediately consult with a veterinarian.
-
Consider dose reduction or temporary cessation of this compound administration.
-
Intensify supportive care, including fluid therapy and thermal support.
-
-
Quantitative Data Summary
| Compound | Animal Model | Efficacious Dose Range | Doses Associated with Sedation/Toxicity | Reference |
| This compound | Rat (Infantile Spasms) | 0.1 - 1 mg/kg/day (i.p.) | 5 and 25 mg/kg/day (i.p.) were lethal. | [10] |
| This compound | Rat (Cocaine Addiction) | 1.0 mg/kg (blocks conditioned place preference) | 20 mg/kg (maximum tolerated dose) led to sedation, malnourishment, and dehydration. | [1] |
| Vigabatrin | Rat (Cocaine Addiction) | 300 mg/kg (to block conditioned place preference) | High doses can cause sedation. | [1] |
| Vigabatrin | Rat (General Toxicity) | 1000 mg/kg/day (oral) caused decreased food consumption, weight loss, and death. | [16] |
Experimental Protocols
Protocol 1: Behavioral Scale for Assessing Sedation in Rats
This protocol is adapted from established rodent anesthesia scales and can be used to grade the level of sedation as an adverse effect.[3][4]
Materials:
-
Observation cage
-
Cotton-tipped applicator
-
Forceps with padded tips
Procedure:
-
Place the rat in the observation cage and allow it to acclimate for 5 minutes.
-
Score the following parameters:
| Score | Spontaneous Activity | Response to Auditory Stimulus (Loud clap) | Response to Tactile Stimulus (Gentle touch with applicator) | Righting Reflex (Placed on back) | Pedal Withdrawal Reflex (Gentle toe pinch with padded forceps) |
| 0 | Alert and active | Startles and orients | Moves away | Immediate (<2 sec) | Brisk withdrawal |
| 1 | Reduced activity, mild lethargy | Sluggish startle | Sluggish movement away | Slowed (2-5 sec) | Slow withdrawal |
| 2 | Ataxic, moves only when stimulated | No startle, may show ear twitch | Minimal movement | Very slow (>5 sec) or incomplete | No withdrawal |
| 3 | Immobile, loss of righting reflex | No response | No response | Absent | Absent |
Interpretation:
-
Score 0: Normal
-
Score 1: Mild Sedation
-
Score 2: Moderate Sedation
-
Score 3: Severe Sedation
Protocol 2: Open Field Test for Locomotor Activity
This test can be used to quantify the sedative effects of this compound by measuring changes in locomotor activity and exploratory behavior.[2][6][17][18]
Materials:
-
Open field apparatus (e.g., a square or circular arena with high walls)
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the rat in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-15 minutes) using the video tracking system.
-
Thoroughly clean the arena with 70% ethanol between each animal.
-
Analyze the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior and exploration.
-
Rearing frequency: The number of times the animal stands on its hind legs, a measure of exploratory behavior.
-
Interpretation:
-
A significant decrease in total distance traveled and rearing frequency compared to control animals is indicative of sedation.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for sedation management.
Caption: Logical relationships in troubleshooting sedation.
References
- 1. Anesthetic Care of Rodents Guideline - Institutional Animal Care and Use Committee [research.wayne.edu]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. Environmental Enrichment | Research Animal Care and Safety [animalcare.illinois.edu]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 18. Open Field [btc.psych.ucla.edu]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Cpp-115 and Vigabatrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin, an irreversible inhibitor of GABA aminotransferase (GABA-AT), is an established anti-epileptic drug used in the treatment of refractory complex partial seizures and infantile spasms. Its clinical utility, however, is significantly hampered by a well-documented risk of permanent peripheral vision loss. This has spurred the development of next-generation GABA-AT inhibitors with potentially improved safety profiles. One such candidate is Cpp-115, a vigabatrin analogue designed to exhibit higher potency and reduced retinal toxicity. This guide provides a comprehensive comparison of the side effect profiles of this compound and vigabatrin, supported by available preclinical and clinical data, to inform ongoing research and drug development efforts in the field of epilepsy and other neurological disorders.
Quantitative Comparison of Adverse Events
The following tables summarize the reported adverse events for vigabatrin and this compound. It is important to note that the data for vigabatrin is derived from extensive clinical use and numerous trials, while the data for this compound is limited to preclinical studies and early-phase clinical trials.
Table 1: Side Effect Profile of Vigabatrin
| Side Effect Category | Specific Adverse Event | Incidence Rate | Notes |
| Ophthalmologic | Permanent Vision Loss (Peripheral Field Defects) | Up to 30-40% of adult patients | FDA Black Box Warning . Risk increases with dose and duration of use.[1] The vision loss is typically bilateral, concentric, and irreversible.[1] |
| Blurred Vision | Common | Often reported in clinical trials.[2] | |
| Nystagmus | Common | - | |
| Neurological | Somnolence/Drowsiness | Very Common | One of the most frequently reported side effects.[3] |
| Dizziness | Very Common | Frequently observed in clinical trials.[3] | |
| Headache | Common | - | |
| Tremor | Common | - | |
| Ataxia | Less Common | - | |
| Paresthesia | Less Common | - | |
| Psychiatric | Depression | 12.1% (vs. 3.5% in placebo) | Increased risk compared to placebo in clinical trials.[4] |
| Psychosis | 2.5% (vs. 0.3% in placebo) | Increased risk compared to placebo in clinical trials.[4] | |
| Agitation/Irritability | Common | - | |
| Suicidal Ideation | Rare | A potential risk associated with many anti-epileptic drugs. | |
| Other | Weight Gain | Common | - |
| Fatigue | Very Common | - | |
| MRI Abnormalities in Infants | Reported | Transient abnormalities have been observed in some infants treated for infantile spasms. |
Table 2: Side Effect Profile of this compound (Based on Preclinical and Phase I Clinical Data)
| Side Effect Category | Specific Adverse Event | Incidence Rate | Notes |
| Ophthalmologic | Retinal Toxicity | Significantly lower than vigabatrin in preclinical models | Preclinical studies in rats suggest a reduced risk of retinal toxicity compared to vigabatrin.[5][6][7] |
| Neurological | Somnolence | Main adverse effect in a Phase 1b trial | Observed as the primary side effect related to elevated brain GABA levels.[8][9] |
| General | Overall Tolerability | Well-tolerated in Phase I trials | Phase I studies reported this compound to be generally well-tolerated with no significant adverse effects noted in one study.[10][11][12] |
| Mortality (Preclinical) | Lethality at high doses | 100% mortality at 5 mg/kg/day in a rat model | Lower doses (0.1-1 mg/kg/day) were well-tolerated and did not increase mortality.[13] |
Experimental Protocols
Preclinical Evaluation of Retinal Toxicity in a Rat Model
A key preclinical study comparing the tolerability and efficacy of this compound and vigabatrin was conducted using a multiple-hit rat model of infantile spasms.
-
Animal Model: Male rats were subjected to a protocol to induce infantile spasms on postnatal day 3 (PN3).
-
Drug Administration: A randomized, blinded, vehicle-controlled, dose-response study design was employed. This compound (at doses of 0.1, 1, or 5 mg/kg intraperitoneally) or a vehicle was administered daily from PN4 to PN12.
-
Monitoring: The frequency of behavioral and electroclinical spasms was monitored using intermittent video or video-electroencephalography (EEG). Secondary endpoints included daily weights, survival, and neurodevelopmental outcomes.
-
Key Findings: The lower doses of this compound (0.1-1 mg/kg/day) were effective in reducing spasms without an increase in mortality. In contrast, the 5 mg/kg/day dose of this compound was eventually lethal.[13] Previous studies with vigabatrin in the same model showed that it was not well-tolerated and was associated with increased mortality.[5]
Phase I Clinical Trial of this compound
A Phase 1b double-blind, placebo-controlled study was conducted to evaluate the safety and tolerance of this compound in healthy adult volunteers.
-
Study Design: The trial involved the administration of this compound or a placebo to healthy volunteers over a 14-day period.
-
Primary Objective: To assess the safety and tolerability of this compound.
-
Secondary Measures: Brain levels of GABA were measured as a surrogate marker for potential efficacy using magnetic resonance spectroscopy (MRS).
-
Key Findings: this compound was reported to be well-tolerated. The main adverse effect observed was somnolence, which is consistent with the pharmacological effect of increased brain GABA levels. The study also demonstrated that this compound significantly raised brain GABA levels.[8][9]
Signaling Pathways and Mechanisms of Action
Both this compound and vigabatrin exert their primary therapeutic effect by inhibiting GABA-AT, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.
GABA-AT Inhibition Pathway
The inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission and helps to control seizures.
Caption: Mechanism of action of this compound and vigabatrin.
Proposed Mechanism of Vigabatrin-Induced Retinal Toxicity
The exact mechanism of vigabatrin-induced vision loss is not fully understood, but evidence suggests a multifactorial process potentially involving taurine deficiency.[10][11][14][15]
Caption: Proposed pathway for vigabatrin-induced retinal toxicity.
Discussion and Conclusion
The available evidence strongly suggests that this compound possesses a more favorable side effect profile compared to vigabatrin, particularly concerning the risk of retinal toxicity. Preclinical studies have demonstrated that this compound is better tolerated at therapeutically relevant doses and has a lower propensity for causing retinal damage in animal models.[5][6][7] Early clinical data from Phase I trials further support the tolerability of this compound in humans, with somnolence being the most prominent, and expected, side effect.[8][9]
Vigabatrin's utility is significantly limited by the high incidence of irreversible peripheral vision loss, a serious adverse event that necessitates careful patient monitoring and risk-benefit assessment. While effective in controlling seizures, the potential for permanent visual impairment is a major concern for both clinicians and patients.
The development of this compound represents a promising advancement in the quest for safer GABA-AT inhibitors. Its higher potency may allow for lower therapeutic doses, which could further contribute to its improved safety profile. However, it is crucial to acknowledge the limitations of the current data for this compound. The long-term safety of this compound, especially regarding ophthalmologic effects, has yet to be established in larger, long-duration clinical trials.
Future research, including comprehensive Phase II and III clinical trials, will be essential to fully characterize the side effect profile of this compound and to definitively establish its safety advantages over vigabatrin. Should these trials confirm the favorable preclinical and early clinical findings, this compound could emerge as a valuable therapeutic alternative for patients with epilepsy and other neurological conditions, offering the potential for effective treatment without the debilitating risk of vision loss associated with vigabatrin.
References
- 1. Catalyst Pharmaceutical Partners, Inc. Reports Positive Results From Phase I(a) Clinical Study of this compound - BioSpace [biospace.com]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 14. karger.com [karger.com]
- 15. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]
A Comparative Guide to the In Vitro Potency of Cpp-115 and Other GABA-AT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro potency comparison of Cpp-115 with other notable GABA-aminotransferase (GABA-AT) inhibitors. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds.
Introduction to GABA-AT Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA-aminotransferase (GABA-AT) is a key enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, a therapeutic strategy for conditions such as epilepsy and addiction. This guide focuses on the in vitro potency of several GABA-AT inhibitors, with a particular emphasis on this compound, a novel and potent inactivator of this enzyme.
Quantitative Comparison of In Vitro Potency
The in vitro potency of irreversible inhibitors like this compound and its analogs is best described by their kinetic parameters, specifically the rate of inactivation (k_inact) and the inhibition constant (K_I). The ratio k_inact/K_I represents the efficiency of the inactivator. For other inhibitors, the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for competitive inhibitors (Ki) are provided.
| Inhibitor | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (mM⁻¹min⁻¹) | IC50 (µM) | Ki (µM) | Relative Potency vs. Vigabatrin |
| This compound | 0.50 | 9.7 | 52 | - | - | ~187x more potent |
| Vigabatrin | 0.24 | 850 | 0.28 | >1000 | - | 1x (Reference) |
| OV329 | - | - | ~520 | - | - | ~1870x more potent |
| Gabaculine | - | - | - | - | 2.9 | - |
| L-cycloserine | - | - | - | - | 31 | - |
| Phenylethylidenehydrazine (PEH) | - | - | - | ~100 | - | - |
Note: The k_inact/K_I for OV329 is estimated based on reports stating it is approximately 10 times more potent than this compound.
Experimental Protocols
In Vitro GABA-AT Inhibition Assay (Spectrophotometric Method)
This widely used method determines GABA-AT activity by measuring the rate of NADP+ reduction to NADPH, which is coupled to the degradation of GABA.
Materials:
-
Purified GABA-AT enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Inhibitor compound (e.g., this compound)
-
Potassium pyrophosphate buffer (pH 8.6)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, and NADP+ at their optimal concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a separate tube, pre-incubate the purified GABA-AT enzyme with the inhibitor compound at various concentrations for a defined period. A control with no inhibitor is also prepared.
-
Initiation of Reaction: Add the GABA-AT and inhibitor mixture to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the reaction mixture in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH formation and thus to the GABA-AT activity.
-
Data Analysis: The initial rates of the reaction are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated samples to the control. For irreversible inhibitors, the kinetic parameters k_inact and K_I are determined by plotting the observed rate constants of inactivation against the inhibitor concentration. For reversible inhibitors, IC50 or Ki values are determined from dose-response curves.
Visualizations
GABA-AT Signaling Pathway and Inhibition
Caption: GABA-AT Pathway and Inhibition Mechanism.
Experimental Workflow for In Vitro GABA-AT Inhibition Assay
Caption: Workflow for GABA-AT Inhibition Assay.
A Comparative Guide to the Preclinical Reproducibility and Efficacy of Cpp-115
This guide provides a comprehensive comparison of the experimental drug Cpp-115 and its primary clinical alternative, vigabatrin. This compound, a next-generation γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor, has demonstrated significantly higher potency and a potentially improved safety profile in preclinical and early-phase clinical studies.[1] The data herein is intended for researchers, scientists, and drug development professionals evaluating novel therapeutics for neurological disorders such as addiction and epilepsy.
Mechanism of Action: Enhancing GABAergic Inhibition
Both this compound and vigabatrin function by inactivating GABA-AT, the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, GABA.[2][3] By inhibiting this enzyme, these compounds elevate brain GABA levels, which can terminate seizures and mitigate the neurological effects of addictive substances.[2][3] Preclinical studies have established that this compound is approximately 187 times more potent in inactivating GABA-AT than vigabatrin.[2][3] This superior potency translates to efficacy at substantially lower doses, a key factor in its therapeutic potential.
Quantitative Data Presentation
The following tables summarize the comparative efficacy of this compound and vigabatrin in key preclinical and clinical assays.
Table 1: Comparative Efficacy in a Rat Model of Infantile Spasms
| Compound | Daily Dose (i.p.) | Effect on Spasms | Tolerability / Mortality |
| This compound | 0.1 - 1 mg/kg | Reduced spasms between postnatal days 6-7.[2][3][4] | Well-tolerated, no significant increase in mortality compared to vehicle.[2][3][4] |
| This compound | 5 mg/kg | Reduced spasms earlier (postnatal day 5).[2][3][4] | Lethal, 100% mortality by postnatal day 8.[2][4] |
| Vigabatrin | ~400 mg/kg* | Reduced spasms transiently.[2][4] | Poorly tolerated with increased mortality in previous studies.[2][4] |
*Note: The effective dose for vigabatrin is estimated to be approximately 400 times higher than the effective, well-tolerated doses of this compound based on comparative statements in the literature.[2][4]
Table 2: Comparative Efficacy in Addiction Models and Human Neurochemical Assays
| Assay / Model | Compound | Dose | Key Finding |
| Cocaine-Induced Conditioned Place Preference (Rat) | This compound | Not specified (effective at 1/300th the dose of vigabatrin). | Blocks expression of cocaine-induced conditioned place preference.[5] |
| Vigabatrin | 300 mg/kg | Attenuates cocaine-induced increases in dopamine, a proxy for reward.[6] | |
| Inhibition of Cocaine-Induced Dopamine Increase (Rat) | This compound | 1 mg/kg | Produced similar inhibition of dopamine increase as vigabatrin at a fraction of the dose.[7] |
| Vigabatrin | 300 - 600 mg/kg | Produced similar inhibition of dopamine increase as this compound.[7] | |
| Brain GABA+ Increase (Human 1H-MRS) | This compound | 80 mg/day (oral) | Increased brain GABA+ concentrations by 52-141% from baseline.[1][8] |
| Vigabatrin | 3 g/day (oral) | Increased brain GABA concentrations by ~60% from baseline in previous studies.[1][8] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Protocol 1: Cocaine-Induced Conditioned Place Preference (CPP) in Rats
This assay measures the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.
-
Apparatus: A three-chamber apparatus is used, consisting of two larger conditioning chambers separated by a smaller, neutral central chamber. The conditioning chambers are made distinct by multiple sensory cues (e.g., black vs. striped walls, grid vs. smooth flooring).[6]
-
Procedure Phases:
-
Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, rats are placed in the central chamber and given free access to all three chambers for 15-30 minutes. The time spent in each conditioning chamber is recorded to determine any initial bias. The chamber in which the animal spends less time is typically designated as the drug-paired chamber to avoid confounding results with a pre-existing preference.[9]
-
Phase 2: Conditioning (4-8 Days): This phase consists of alternating daily sessions. On "drug" days, rats receive an intraperitoneal (i.p.) injection of cocaine (e.g., 20 mg/kg) and are immediately confined to the designated drug-paired chamber for 15-45 minutes.[5][6][9] On "saline" days, rats receive a saline injection and are confined to the opposite chamber for the same duration.
-
Phase 3: Post-Conditioning (Expression Test): At least 24 hours after the final conditioning session, rats are placed back into the central chamber (drug-free) and allowed to freely access all chambers for 15-30 minutes. The time spent in each chamber is recorded.[9]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the expression test, compared to the baseline measurement, indicates a conditioned place preference.
Protocol 2: Multiple-Hit Rat Model of Infantile Spasms & Monitoring
This model induces spontaneous, treatment-resistant epileptic spasms in neonatal rats that mimic the human condition.
-
Model Induction:
-
Postnatal Day 3 (PN3): Male Sprague-Dawley rat pups receive right intracerebral injections of doxorubicin and lipopolysaccharide to induce a cortical lesion and an inflammatory response.[2][8]
-
Postnatal Day 5 (PN5): Pups receive an i.p. injection of p-chlorophenylalanine to further modulate the serotonergic system.[2][8] This combination reliably induces spasms starting around PN4-PN5.
-
-
Drug Administration:
-
Spasm Quantification (Video-EEG Monitoring):
-
Surgical Implantation: Prior to or during the treatment period (e.g., PN6-7), pups are anesthetized (e.g., whole-body hypothermia) for the surgical implantation of EEG electrodes. Electrodes are placed epidurally over the cortex, and EMG leads may be inserted into the trapezius muscle to record motor correlates.[10][11] The assembly is secured to the skull with dental acrylic.
-
Recording: Pups are connected to a recording system via a tether, allowing for continuous, 24-hour video and EEG monitoring.[10]
-
Data Analysis: An investigator blinded to the treatment groups scores the recordings. Electroclinical spasms are identified by characteristic high-amplitude, polyspike-and-wave discharges on the EEG, often accompanied by a behavioral arrest or a sudden flexion or extension of the body.[4][10] The frequency and duration of spasms are quantified.
-
Visualizations: Pathways and Workflows
Caption: this compound inactivates the GABA-AT enzyme, increasing GABA levels.
Caption: Workflow of the Conditioned Place Preference (CPP) behavioral assay.
Caption: this compound's molecular action leads to therapeutic behavioral outcomes.
References
- 1. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4 Cocaine-Induced Conditioned Place Preference (CPP) [bio-protocol.org]
- 8. Preclinical screening for treatments for infantile spasms in the multiple hit rat model of infantile spasms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Cpp-115 and vigabatrin in infantile spasm models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cpp-115 and the established therapy, vigabatrin, in preclinical models of infantile spasms. The following sections detail the experimental protocols, present quantitative data in comparative tables, and visualize the underlying mechanisms and workflows.
Executive Summary
Infantile spasms are a severe and often drug-resistant form of epilepsy in infants. Vigabatrin, a widely used treatment, is an irreversible inhibitor of GABA transaminase (GABA-T), an enzyme that breaks down the inhibitory neurotransmitter GABA. By blocking GABA-T, vigabatrin increases GABA levels in the brain, which helps to control seizures. However, its use is associated with a risk of permanent vision loss.[1][2]
This compound is a novel, high-affinity analogue of vigabatrin, designed to have the same mechanism of action but with greater potency and an improved safety profile.[1] Preclinical studies in the multiple-hit rat model of infantile spasms suggest that this compound is significantly more potent than vigabatrin, reducing spasms at substantially lower doses with better tolerability.[1][3]
Mechanism of Action: Enhancing GABAergic Inhibition
Both this compound and vigabatrin are irreversible inhibitors of GABA transaminase (GABA-T). This enzyme is responsible for the catabolism of the primary inhibitory neurotransmitter in the central nervous system, GABA. By inactivating GABA-T, both drugs lead to an accumulation of GABA in the brain, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability that underlies seizures. This compound is characterized as a high-affinity analogue of vigabatrin, suggesting a more potent or sustained interaction with GABA-T.
Experimental Model: The Multiple-Hit Rat Model of Infantile Spasms
The primary preclinical model used for the head-to-head comparison of this compound and vigabatrin is the multiple-hit rat model, also known as the DLP model. This model is designed to mimic key features of treatment-resistant infantile spasms of structural etiology.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Induction:
-
Postnatal Day 3 (PN3): Intracerebral injections of doxorubicin and lipopolysaccharide.
-
Postnatal Day 5 (PN5): Intraperitoneal (i.p.) injection of p-chlorophenylalanine.
-
-
Treatment:
-
This compound: Daily i.p. injections of 0.1, 1, or 5 mg/kg from PN4 to PN12. A separate single-injection study was also conducted at 1 mg/kg on PN7.
-
Vigabatrin: While direct comparative data from the same study is limited, previous studies with this model used vigabatrin, which was found to be poorly tolerated.
-
Control: A vehicle-control group received daily i.p. injections.
-
-
Monitoring and Endpoints:
-
Spasm Frequency: Intermittent video and video-electroencephalography (EEG) monitoring.
-
Tolerability: Daily body weight measurements and survival rate.
-
Neurodevelopmental Outcomes: A battery of tests including open field activity, surface righting time, and negative geotaxis were performed from PN3-20.
-
Learning and Memory: Visuospatial learning was assessed using the Barnes maze from PN16-19.
-
Quantitative Comparison of Efficacy and Tolerability
The following tables summarize the quantitative data from preclinical studies comparing this compound and vigabatrin in the multiple-hit rat model of infantile spasms.
Table 1: Efficacy in Spasm Reduction
| Drug | Dosage (i.p.) | Timing of Administration | Peak Efficacy on Spasm Frequency | Duration of Effect |
| This compound | 0.1 mg/kg/day | Daily (PN4-12) | Significant reduction on PN5, PN6, and PN7. | Transient, with loss of efficacy after PN7. |
| 1 mg/kg/day | Daily (PN4-12) | Significant reduction on PN6 and PN7. | Transient, with loss of efficacy after PN7. | |
| 5 mg/kg/day | Daily (PN4-12) | Significant reduction on PN5 and PN6. | Not assessed after PN6 due to high mortality. | |
| Vigabatrin | Not specified in direct comparative study | Daily | Reported to reduce spasms for only one day in previous studies.[1][3] | Highly transient.[1][3] |
Note: this compound was found to reduce spasms at doses 400 times lower than those reported for vigabatrin in previous studies using the same model.[3]
Table 2: Tolerability and Safety
| Drug | Dosage (i.p.) | Mortality Rate | Impact on Body Weight | Other Safety Notes |
| This compound | 0.1 mg/kg/day | No significant increase compared to vehicle. | Did not impair weight gain. | Proposed lower risk of retinal toxicity. |
| 1 mg/kg/day | No significant increase compared to vehicle. | Did not impair weight gain. | ||
| 5 mg/kg/day | Lethal (8 out of 9 rats died by PN7). | N/A | ||
| Vigabatrin | Not specified in direct comparative study | Reported to increase mortality in this model.[3] | Not specified. | Known risk of retinal toxicity in humans.[1] |
Table 3: Neurodevelopmental Outcomes
| Drug | Dosage (i.p.) | Effect on Neurodevelopmental Reflexes | Effect on Visuospatial Learning (Barnes Maze) |
| This compound | 0.1 - 1 mg/kg/day | No alteration in open field activity, surface righting time, or negative geotaxis.[3] | Did not alter performance.[3] |
| Vigabatrin | Not specified in direct comparative study | Not specified. | Not specified. |
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a more potent and better-tolerated alternative to vigabatrin in a well-established animal model of infantile spasms. The ability of this compound to reduce spasms at significantly lower doses without the increased mortality observed with vigabatrin in this model is a key finding.[1][3]
However, the transient nature of the anti-spasm effect of this compound in this model indicates that further optimization of the treatment protocol may be necessary.[3] The lack of improvement in neurodevelopmental outcomes with this compound is consistent with clinical findings for vigabatrin in non-tuberous sclerosis cases and may be due to the incomplete control of spasms.[3]
Further research is warranted to explore the long-term efficacy and safety of this compound, including a thorough assessment of its potential for retinal toxicity compared to vigabatrin. Clinical trials will be essential to determine if the promising preclinical profile of this compound translates into a superior therapeutic option for infants with this devastating condition. The Food and Drug Administration has granted this compound orphan drug status for the treatment of infantile spasms.[1]
References
Safety Operating Guide
Proper Disposal Procedures for Cpp-115: A Guide for Laboratory Professionals
Disclaimer: As an experimental drug, a specific Safety Data Sheet (SDS) for Cpp-115 containing detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of halogenated organic compounds and investigational drugs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified chemical waste disposal vendor to ensure full compliance with all federal, state, and local regulations.
Essential Safety and Logistical Information
This compound, known chemically as (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid, is a GABA aminotransferase (GABA-AT) inactivator. Its structure contains both fluorine and a carboxylic acid group, which necessitates careful handling and disposal. Due to its nature as an experimental pharmaceutical compound, any unused, expired, or contaminated this compound is considered pharmaceutical waste and must be disposed of following strict guidelines to protect human health and the environment.[1]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, contain the material with an inert absorbent. Clean the area thoroughly and dispose of the contaminated materials as hazardous waste.
Operational Disposal Plan
The disposal of this compound should be managed as a regulated chemical waste stream. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration by a licensed hazardous waste facility.[2][3]
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical properties of the compound.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid".[4]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[4]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
The EHS department will work with a certified hazardous waste vendor for final transportation and disposal in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[1][5]
-
Data on Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes information for structurally similar cyclopentane carboxylic acid derivatives to provide a general understanding of potential hazards.
| Property | Cyclopentanecarboxylic acid | (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid |
| Physical State | Liquid | Solid Crystalline |
| Boiling Point | 216 °C | No data available |
| Melting Point | 9-11 °C | 110 - 114 °C |
| Hazards | Skin and eye irritant | Not classified as hazardous |
Source: Safety Data Sheets for the respective compounds.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Cpp-115
Disclaimer: The following information is a generalized guideline for handling hazardous chemical compounds. "Cpp-115" is not a publicly recognized chemical designation. Therefore, this document serves as a template for best practices in a laboratory setting. All procedures must be adapted to the specific physical, chemical, and toxicological properties of the actual substance being handled, as detailed in its specific Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent chemical compounds. It outlines procedural, step-by-step guidance for operations and disposal, aiming to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, assuming it is a potent, hazardous compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated, splash-proof | Protects against splashes, aerosols, and flying particles. A face shield should be used in addition to goggles when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended) | Provides a barrier against direct skin contact. Check manufacturer's compatibility chart for the specific solvent or chemical being used. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | N95 or higher, depending on the aerosolization risk and volatility | Required when engineering controls like a fume hood are insufficient or unavailable, or when handling powders that can be inhaled. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material | Protects feet from spills and falling objects. |
Standard Operating Procedure for Handling this compound
This protocol details the step-by-step process for safely handling this compound in a laboratory setting.
Pre-Operational Checks
-
Consult the SDS: Thoroughly review the Safety Data Sheet for this compound to understand its specific hazards, handling requirements, and emergency procedures.
-
Verify Engineering Controls: Ensure that the designated fume hood has a valid certification and is functioning correctly. Check the airflow monitor.
-
Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and waste containers, and place them within the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure a proper fit.
Operational Protocol
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood.
-
Use a dedicated, calibrated balance.
-
To minimize aerosol generation, handle powders gently and avoid rapid movements.
-
-
Solution Preparation:
-
Slowly add this compound to the solvent to avoid splashing.
-
Keep the container capped or covered as much as possible during dissolution.
-
Ensure proper ventilation throughout the process.
-
-
Experimental Use:
-
Conduct all reactions and procedures involving this compound within the fume hood.
-
Keep all containers clearly labeled with the chemical name, concentration, date, and your initials.
-
Post-Operational Procedures
-
Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate deactivating solution or solvent (refer to SDS).
-
Clean all contaminated glassware and equipment.
-
-
Waste Disposal:
-
Dispose of all this compound waste (solid, liquid, and contaminated consumables) in a designated, labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and then respirator (if used).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
Immediate and correct response to an emergency is crucial.
Spill Response
-
Evacuate and Alert:
-
Immediately alert others in the vicinity.
-
If the spill is large or highly volatile, evacuate the immediate area.
-
-
Isolate and Ventilate:
-
If safe to do so, close the fume hood sash and increase ventilation.
-
Restrict access to the spill area.
-
-
Cleanup:
-
For small spills, use a chemical spill kit with appropriate absorbent materials.
-
Work from the outside of the spill inward.
-
Place all contaminated cleanup materials in a sealed, labeled hazardous waste bag.
-
-
Report:
-
Report the incident to the laboratory supervisor and the institutional safety office.
-
Personnel Exposure
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.
-
Hold the eyelids open to ensure thorough rinsing.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide respiratory support.
-
Seek immediate medical attention.
-
Visual Workflow Diagrams
This compound Handling Workflow
Caption: Standard operating procedure for handling this compound.
Emergency Response Plan
Caption: Immediate response plan for spills or personnel exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
